molecular formula C9H9N3 B1631438 5-Phenyl-1H-imidazol-2-amine CAS No. 6775-40-2

5-Phenyl-1H-imidazol-2-amine

Cat. No.: B1631438
CAS No.: 6775-40-2
M. Wt: 159.19 g/mol
InChI Key: NODFMZCEEBQXME-UHFFFAOYSA-N
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Description

5-Phenyl-1H-imidazol-2-amine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Phenyl-1H-imidazol-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Phenyl-1H-imidazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenyl-1H-imidazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODFMZCEEBQXME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508432
Record name 5-Phenyl-1H-imidazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6775-40-2
Record name 5-Phenyl-1H-imidazol-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenyl-1H-imidazol-2-amine (0.5 H2SO4)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Phenyl-1H-imidazol-2-amine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyl-1H-imidazol-2-amine is a heterocyclic organic compound featuring a core imidazole ring substituted with a phenyl group at the 5-position and an amine group at the 2-position. This molecular scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by imidazole derivatives.[1][2] The imidazole nucleus is a key component of many biologically active molecules, including natural products and synthetic drugs, and is known to modulate the pharmacokinetic and pharmacodynamic properties of compounds.[1][2] This guide provides a comprehensive overview of the chemical properties and structural features of 5-Phenyl-1H-imidazol-2-amine, offering valuable insights for researchers engaged in its synthesis, characterization, and application in drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-Phenyl-1H-imidazol-2-amine is fundamental for its application in research and development. These properties influence its solubility, stability, and interaction with biological systems.

PropertyValueSource
Molecular Formula C₉H₉N₃[3]
Molecular Weight 159.19 g/mol [3]
Melting Point 245 °C[4]
Boiling Point (Predicted) 421.3 ± 38.0 °C[4]
pKa (Predicted) 14.75 ± 0.10[4]
Appearance Yellow to brown solid[4]
CAS Number 6775-40-2[5]

Structural Elucidation and Spectroscopic Analysis

The structural features of 5-Phenyl-1H-imidazol-2-amine have been elucidated through various spectroscopic techniques. The presence of both an aromatic phenyl ring and a heteroaromatic imidazole ring, along with a primary amine group, gives rise to a characteristic spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Phenyl-1H-imidazol-2-amine is expected to exhibit distinct signals corresponding to the protons of the phenyl and imidazole rings, as well as the amine group. Based on data from similar 2-aminoimidazole derivatives, the following chemical shifts can be anticipated[7][8]:

  • Phenyl Protons (C₆H₅): A multiplet in the aromatic region, typically between δ 7.0 and 8.0 ppm.

  • Imidazole Proton (C4-H): A singlet for the proton on the C4 of the imidazole ring, expected to appear around δ 7.0 ppm.[7]

  • Amine Protons (NH₂): A broad singlet for the primary amine protons. The chemical shift of these protons is highly dependent on solvent and concentration and can range from δ 0.5 to 5.0 ppm.

  • Imidazole N-H Proton: A broad singlet for the proton on the nitrogen of the imidazole ring, the chemical shift of which is also solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides valuable information about the carbon framework of the molecule. The expected chemical shifts for the carbon atoms of 5-Phenyl-1H-imidazol-2-amine, based on related structures, are as follows[1][7]:

  • Imidazole C2 (C-NH₂): This carbon, bonded to three nitrogen atoms, is the most deshielded in the imidazole ring, with an expected chemical shift around δ 145 ppm.[7]

  • Imidazole C4 & C5: The chemical shifts for the C4 and C5 carbons of the imidazole ring are anticipated to be in the range of δ 110-140 ppm.[1]

  • Phenyl Carbons: The carbon atoms of the phenyl ring will show signals in the aromatic region, typically between δ 120 and 140 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Phenyl-1H-imidazol-2-amine is characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies include[9][10]:

  • N-H Stretching (Amine): Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[9]

  • N-H Bending (Amine): A bending vibration for the primary amine is expected in the range of 1580-1650 cm⁻¹.[9]

  • C=N and C=C Stretching (Imidazole and Phenyl): Aromatic and heteroaromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-N Stretching: The stretching vibration of the C-N bond is expected to be in the range of 1250-1335 cm⁻¹ for aromatic amines.[9]

  • Aromatic C-H Bending: Out-of-plane bending vibrations for the C-H bonds of the phenyl ring will be observed in the fingerprint region (690-900 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum of 5-Phenyl-1H-imidazol-2-amine will show a molecular ion peak corresponding to its molecular weight. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular formula C₉H₉N₃ (MW = 159.19).[2] The fragmentation pattern will be influenced by the stability of the aromatic and heteroaromatic rings. Common fragmentation pathways for aromatic amines involve the loss of small molecules and cleavage of bonds adjacent to the amine group.[11]

Molecular Structure and Tautomerism

The structure of 5-Phenyl-1H-imidazol-2-amine is defined by the spatial arrangement of its constituent atoms. While a specific crystal structure for this compound is not publicly available, data from a zinc complex containing 5-phenyl-1H-imidazole provides insights into its geometry. In this complex, the imidazole and phenyl rings are nearly co-planar, suggesting a relatively flat overall structure.[12]

A key structural feature of 5-Phenyl-1H-imidazol-2-amine is the potential for tautomerism. The imidazole ring can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms.[13] Furthermore, the 2-aminoimidazole moiety can exhibit amino-imino tautomerism.

Tautomerism Amino Tautomer 5-Phenyl-1H-imidazol-2-amine Imino Tautomer 5-Phenyl-2(3H)-imidazylimine Amino Tautomer->Imino Tautomer Proton Transfer Imino Tautomer->Amino Tautomer Proton Transfer

Caption: Prototropic tautomerism in 5-Phenyl-1H-imidazol-2-amine.

The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and pH. Understanding the predominant tautomeric form is crucial as it can significantly affect the molecule's chemical reactivity and biological activity.

Synthesis and Reactivity

The synthesis of 2-aminoimidazoles can be achieved through various synthetic routes. A common and effective method involves the condensation of an α-haloketone with a guanidine derivative.[7]

General Synthetic Workflow

A plausible synthetic route for 5-Phenyl-1H-imidazol-2-amine is outlined below. This approach is based on established protocols for similar compounds.[7]

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product alpha_haloketone 2-Bromo-1-phenylethanone condensation Condensation Reaction alpha_haloketone->condensation guanidine Guanidine guanidine->condensation product 5-Phenyl-1H-imidazol-2-amine condensation->product

Caption: General synthetic workflow for 5-Phenyl-1H-imidazol-2-amine.

Experimental Protocol: Synthesis of 5-Phenyl-1H-imidazol-2-amine

Objective: To synthesize 5-Phenyl-1H-imidazol-2-amine via the condensation of 2-bromo-1-phenylethanone and guanidine.

Materials:

  • 2-Bromo-1-phenylethanone

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Preparation of Guanidine Free Base: In a round-bottom flask, dissolve guanidine hydrochloride in ethanol. Add a stoichiometric equivalent of sodium ethoxide to the solution to generate the guanidine free base. Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the flask containing the guanidine solution, add a solution of 2-bromo-1-phenylethanone in ethanol dropwise at room temperature with continuous stirring.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized 5-Phenyl-1H-imidazol-2-amine should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS), comparing the obtained data with the expected values.

Applications in Drug Discovery and Medicinal Chemistry

The 5-phenyl-1H-imidazol-2-amine scaffold is a valuable building block in medicinal chemistry. Imidazole-containing compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The presence of the phenyl group and the amino group provides opportunities for further chemical modification to optimize biological activity, selectivity, and pharmacokinetic properties. This makes 5-Phenyl-1H-imidazol-2-amine an attractive starting point for the development of novel therapeutic agents.

Conclusion

5-Phenyl-1H-imidazol-2-amine is a heterocyclic compound with a rich chemical profile and significant potential in the field of drug discovery. This in-depth guide has provided a comprehensive overview of its chemical and physical properties, detailed its structural features through spectroscopic analysis, outlined a practical synthetic approach, and highlighted its relevance in medicinal chemistry. The information presented herein serves as a valuable resource for researchers and scientists working with this promising molecular entity.

References

  • Unacademy. Aromatic Amines. [Link]

  • MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]

  • MDPI. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

  • National Center for Biotechnology Information. The crystal structure of tetrakis(5-phenyl-1H-imidazole-κN3)zinc(II) dinitrate. [Link]

  • ResearchGate. Tautomerism in imidazole unit. [Link]

Sources

IUPAC name and CAS number for 5-Phenyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Phenyl-1H-imidazol-2-amine for Advanced Research

This guide provides an in-depth technical overview of 5-Phenyl-1H-imidazol-2-amine, a heterocyclic compound of significant interest to the scientific community. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, characterization, biological significance, and practical experimental protocols related to this molecule. The structure of this guide is tailored to provide a comprehensive and logical workflow, from fundamental properties to advanced biological evaluation, empowering researchers to effectively integrate this compound into their discovery programs.

Core Chemical Identity and Physicochemical Properties

5-Phenyl-1H-imidazol-2-amine is a member of the 2-aminoimidazole class of compounds. This scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its importance lies in its ability to act as a bioisostere of guanidine and other key pharmacophores, while its aromatic, polar, and ionizable nature can enhance the pharmacokinetic profiles of drug candidates.[1][3]

The fundamental properties of 5-Phenyl-1H-imidazol-2-amine are summarized below, providing the foundational data required for its use as a chemical reagent or investigational molecule.

IdentifierValueSource(s)
IUPAC Name 5-phenyl-1H-imidazol-2-amine
CAS Number 6775-40-2[4][5]
Molecular Formula C₉H₉N₃
Molecular Weight 159.19 g/mol [6]
Physical Form Solid
Typical Purity 95-98%[7]
Storage Conditions Room temperature, sealed in dry, dark place
InChI Key NODFMZCEEBQXME-UHFFFAOYSA-N

Synthesis and Structural Elucidation

The synthesis of substituted 2-aminoimidazoles is a critical step in their development as therapeutic agents. While numerous methods exist, modern synthetic chemistry emphasizes sustainable and efficient protocols.[1][8]

A Green Chemistry Approach to Synthesis

Drawing from methodologies developed for structurally similar compounds, a robust and environmentally conscious synthesis can be proposed for 5-Phenyl-1H-imidazol-2-amine.[1] This approach utilizes a Deep Eutectic Solvent (DES) as the reaction medium, offering a sustainable alternative to volatile organic solvents (VOCs). The proposed reaction involves a condensation reaction between guanidine and an appropriate α-haloketone.

Causality of Experimental Choices:

  • Reactants: 2-Chloro-1-phenylethanone is selected as the α-haloketone because it provides the required phenyl group at the C5 position and the two-carbon backbone for the imidazole ring. Guanidine hydrochloride is the source of the 2-amino group and the remaining nitrogen atom of the heterocycle.

  • Solvent System: A Deep Eutectic Solvent, specifically a mixture of Choline Chloride (ChCl) and urea, is employed.[1] This DES is biodegradable, non-toxic, and recyclable. Its high polarity and hydrogen-bonding capabilities facilitate the dissolution of the ionic reactants and stabilize charged intermediates, thereby promoting the reaction.

  • Temperature: The reaction is conducted at a moderately elevated temperature (e.g., 80-100 °C) to ensure a sufficient reaction rate without causing degradation of the reactants or product.

  • Workup: The product is isolated through a simple filtration and washing procedure. The addition of water precipitates the organic product while the highly water-soluble DES components remain in the aqueous phase, allowing for easy separation and potential recycling of the solvent.

Experimental Protocol: Synthesis of 5-Phenyl-1H-imidazol-2-amine
  • DES Preparation: Prepare the DES by mixing Choline Chloride (ChCl) and urea in a 1:2 molar ratio. Heat the mixture gently (e.g., to 80 °C) with stirring until a clear, homogeneous liquid is formed.

  • Reactant Addition: To a round-bottom flask containing the pre-formed ChCl/urea DES (e.g., 5 mL), add guanidine hydrochloride (1.0 eq) and 2-chloro-1-phenylethanone (1.0 eq).

  • Reaction: Stir the mixture at 90 °C under a standard atmosphere (no inert gas required). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Product Isolation: Cool the reaction mixture to room temperature. Add deionized water (e.g., 20 mL) to the flask, which will cause the product to precipitate.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold deionized water and a minimal amount of cold ethanol to remove any residual DES and unreacted starting materials.

  • Drying: Dry the purified solid under vacuum to yield 5-Phenyl-1H-imidazol-2-amine.

Visual Workflow: Synthetic Pathway

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions R1 Guanidine HCl Process Condensation/ Cyclization R1->Process R2 2-Chloro-1-phenylethanone R2->Process Solvent ChCl/Urea (DES) Solvent->Process Temp 90 °C Temp->Process Workup Aqueous Workup & Filtration Process->Workup Product 5-Phenyl-1H-imidazol-2-amine Workup->Product

Caption: Green synthesis workflow for 5-Phenyl-1H-imidazol-2-amine.

Spectroscopic Characterization

Validation of the synthesized product's identity and purity is paramount. Standard spectroscopic techniques are used for this purpose. The expected data, based on the structure and analysis of similar compounds, are summarized below.[1]

TechniqueExpected Observations
¹H NMR Aromatic protons (phenyl group) in the δ 7.2-7.8 ppm range. Imidazole ring proton (C4-H) as a singlet around δ 7.0 ppm. Broad singlets for the amine (NH₂) and imidazole (NH) protons, which are exchangeable with D₂O.
¹³C NMR Aromatic carbons in the δ 125-140 ppm range. Imidazole ring carbons, with the C2 (bearing the amino group) appearing downfield (~δ 145 ppm).
FT-IR N-H stretching vibrations for the amine and imidazole groups in the 3100-3500 cm⁻¹ range. C=N and C=C stretching vibrations characteristic of the imidazole ring around 1500-1650 cm⁻¹.
Mass Spec (EI-MS) A molecular ion peak (M⁺) corresponding to the molecular weight of 159.19.

Biological Significance and Therapeutic Potential

The imidazole nucleus is a cornerstone of medicinal chemistry, present in molecules with a vast array of biological activities, including anticancer, anti-inflammatory, antifungal, and antiviral properties.[3][9][10] The 2-aminoimidazole moiety, in particular, has been investigated for its potential in oncology.

Potential Mechanism of Action: Kinase Inhibition

Many imidazole derivatives exert their anticancer effects by inhibiting key signaling kinases that drive tumor proliferation and angiogenesis.[11] Compounds structurally related to 5-Phenyl-1H-imidazol-2-amine have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and B-Raf kinase.[11]

  • VEGFR-2 Inhibition: VEGFR-2 is a critical receptor tyrosine kinase that mediates angiogenesis, the process by which new blood vessels are formed. In cancer, tumors hijack this process to secure a blood supply for growth and metastasis. Inhibition of VEGFR-2 can starve the tumor of essential nutrients and oxygen.

  • B-Raf Inhibition: The B-Raf kinase is a component of the MAPK/ERK signaling pathway, which regulates cell division and proliferation. Mutations in the BRAF gene are common in several cancers, leading to a constitutively active pathway and uncontrolled cell growth.

The phenyl group at the C5 position of the imidazole ring can engage in crucial hydrophobic or π-stacking interactions within the ATP-binding pocket of these kinases, making 5-Phenyl-1H-imidazol-2-amine a promising candidate for investigation as a kinase inhibitor.

Visual Pathway: VEGFR-2 Signaling Cascade

VEGFR2_Pathway cluster_membrane Cell Membrane VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis Proliferation Survival ERK->Proliferation Promotes Inhibitor 5-Phenyl-1H-imidazol-2-amine Inhibitor->VEGFR2 INHIBITS

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Protocols for Biological Evaluation

To assess the therapeutic potential of 5-Phenyl-1H-imidazol-2-amine, standardized in vitro assays are essential. The following protocols provide a framework for evaluating its activity as a kinase inhibitor and its cytotoxic effect on cancer cells.

In Vitro VEGFR-2 Kinase Inhibition Assay

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. The amount of phosphorylation is quantified, typically using a luminescence-based method where light output is inversely proportional to kinase activity.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Phenyl-1H-imidazol-2-amine in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.

  • Assay Plate Setup: To the wells of a 384-well white assay plate, add the kinase buffer, the VEGFR-2 enzyme, and the peptide substrate/ATP mixture.

  • Compound Addition: Add the diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO vehicle) controls and "no enzyme" background controls.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.

  • Detection: Add a Kinase-Glo® or similar ADP-detecting reagent to each well. This reagent stops the kinase reaction and initiates a luminescent signal.

  • Measurement: Incubate for 10 minutes in the dark, then measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability (MTT) Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer or HepG2 liver cancer cells[11]) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of 5-Phenyl-1H-imidazol-2-amine (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Remove the treatment media and add fresh media containing MTT solution (0.5 mg/mL) to each well. Incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT-containing media and add DMSO or another suitable solvent to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

5-Phenyl-1H-imidazol-2-amine represents a valuable chemical entity for researchers in oncology and medicinal chemistry. Its straightforward, sustainable synthesis and the established biological relevance of its core scaffold make it an attractive starting point for further investigation. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for scientists to explore its potential as a kinase inhibitor and anticancer agent, contributing to the ongoing development of novel therapeutics.

References

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  • Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & Elshaier, Y. A. M. M. (2018). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 23(11), 2856. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Chemical and Pharmaceutical Research, 9(8), 1-10. Retrieved from [Link]

  • Messa, F., Papadia, P., Perrone, S., & Salomone, A. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(2), M1648. Retrieved from [Link]

  • Wikipedia. (2024). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of imidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. Retrieved from [Link]

  • Verma, A., Joshi, S., & Singh, D. (2013). Synthesis and therapeutic potential of imidazole containing compounds. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 113-119. Retrieved from [Link]

  • de Oliveira, C. S., de Mattos, M. C., & da Silva, F. de C. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(8), 751. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Yellasubbaiah, N., et al. (2021). Recent Developments and Biological Activities of 5-Oxo-Imidazolones Derivatives: A Review. Journal of Pharmaceutical Research International, 33(45A), 287-305. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 5-Phenyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Dynamics

5-Phenyl-1H-imidazol-2-amine (CAS: 77516-72-4), often referred to as 2-amino-4-phenylimidazole, is a critical pharmacophore in medicinal chemistry. It serves as a bioisostere for guanidine and is a privileged scaffold in the development of biofilm inhibitors (specifically targeting bacterial response regulators) and kinase inhibitors.

The Tautomeric Challenge

Researchers characterizing this compound often encounter confusion in NMR assignment due to rapid annular tautomerism. In solution, the hydrogen on the ring nitrogens oscillates, rendering the C4 and C5 positions equivalent on the NMR timescale unless the temperature is lowered significantly.

Key Insight: In the 1H-imidazole form, the phenyl group can be at position 4 or 5. However, due to rapid proton transfer (


), the signal for the imidazole ring proton (H4/H5) appears as a single averaged peak in 

H NMR at room temperature.

Tautomerism cluster_0 Tautomeric Equilibrium A 2-amino-4-phenyl-1H-imidazole (Amino Form) B 2-amino-5-phenyl-1H-imidazole (Amino Form) A->B Rapid H+ Transfer C 2-imino-4-phenyl-2,3-dihydroimidazole (Imino Form) B->C Solvent Dependent

Figure 1: Tautomeric equilibrium between the amino-imidazole and imino-imidazoline forms. In polar aprotic solvents (DMSO), the amino form predominates.

Synthesis & Sample Preparation

To ensure the spectral data below is reproducible, the compound must be synthesized and purified correctly. The most robust method involves the cyclocondensation of


-haloketones with guanidine.
Validated Synthetic Route

Reaction: Phenacyl bromide + Guanidine


 5-Phenyl-1H-imidazol-2-amine

Synthesis Start Start: Phenacyl Bromide (2-Bromoacetophenone) Step1 Cyclocondensation (Reflux, 2-4 hrs) Start->Step1 Reagent Reagent: Guanidine Carbonate + NaOEt (in EtOH) Reagent->Step1 Inter Intermediate: Hydrobromide Salt Step1->Inter Workup Workup: Neutralize with NaOH/NaHCO3 Inter->Workup Precipitation Final Product: 5-Phenyl-1H-imidazol-2-amine (Free Base) Workup->Final Recrystallization (EtOH/H2O)

Figure 2: Cyclocondensation workflow. Note: The free base is sensitive to oxidation; store under inert atmosphere.

Sample Preparation for Spectroscopy
  • NMR: Dissolve 10-15 mg in 0.6 mL DMSO-d6 .

    • Why DMSO? CDCl3 is often insufficient due to poor solubility of the polar 2-aminoimidazole. DMSO also slows proton exchange, allowing for better visualization of the NH2 protons.

  • IR: Prepare a KBr pellet (1-2% sample) or use ATR (Diamond crystal). Ensure the sample is dry; hygroscopic water will mask the amine region (3200-3500 cm⁻¹).

Spectroscopic Characterization Data

Mass Spectrometry (ESI-MS)

The ionization of 2-aminoimidazoles is straightforward due to the basicity of the guanidine-like motif.

ParameterValueInterpretation
Molecular Formula C

H

N

Exact Mass: 159.0796
[M+H]

160.1 - 160.2 Base peak in ESI+ (Protonated molecular ion)
Fragment: [M+H - NH

]
~143Loss of ammonia (Characteristic of primary amines)
Fragment: [M+H - HCN] ~133Ring fragmentation (Imidazole cleavage)
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the amine and the heteroaromatic ring vibrations.

Frequency (cm

)
AssignmentNotes
3400 - 3100

(N-H)
Broad/Multiple bands. Asymmetric and symmetric stretching of -NH

and Ring-NH.
3050

(C-H) aromatic
Weak shoulder, typical of phenyl ring C-H.
1640 - 1610

(N-H) /

(C=N)
Scissoring of NH

overlapping with ring C=N stretch.
1580 - 1480

(C=C)
Skeletal vibrations of the phenyl and imidazole rings.
1250 - 1200

(C-N)
C-N single bond stretch (exocyclic amine).
750 & 690

(C-H) oop
Monosubstituted phenyl ring (strong diagnostic bands).
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 (Referenced to residual peak at 2.50 ppm).[1] Frequency: 400 MHz (


H), 100 MHz (

C).

H NMR Data
Shift (

ppm)
MultiplicityIntegralAssignmentStructural Insight
10.60 br s1HRing N-H Highly variable. Often invisible if solvent is "wet" due to H/D exchange.
7.68 d (

Hz)
2HPh-H (ortho) Deshielded by the imidazole ring.
7.32 t (

Hz)
2HPh-H (meta) Standard aromatic triplet.
7.15 t (

Hz)
1HPh-H (para) Standard aromatic triplet.
7.08 s1HImidazole C4-H Diagnostic singlet. Sharpness confirms purity.
5.80 br s2H-NH

Broad due to quadrupole broadening from Nitrogen and H-bonding. Shifts 5.5-6.5 ppm depending on concentration.

C NMR Data
Shift (

ppm)
TypeAssignmentNotes
150.8 C

C2 (Guanidine) Most deshielded carbon, bonded to three nitrogens.
138.5 C

C5 (Ring) Quaternary carbon bearing the phenyl group.
135.2 C

Ph-C (ipso) Connection point to the phenyl ring.
128.8 CHPh-C (meta)
126.2 CHPh-C (para)
124.1 CHPh-C (ortho)
112.5 CHC4 (Ring) Significant upfield shift compared to benzene, typical for electron-rich imidazoles.

Quality Control & Purity Validation

When synthesizing or sourcing this compound for biological assays, use this self-validating checklist:

  • Appearance: The free base should be a pale yellow to tan solid. Dark brown indicates oxidation (formation of azo-dimers or polymerization).

  • Solubility Check: Fully soluble in 1M HCl and DMSO. Insoluble in non-polar solvents (Hexane).

  • Melting Point:

    • Free Base: ~180–185 °C (Decomposes).

    • HCl Salt: >250 °C.

    • Note: If MP is <170 °C, the sample likely contains unreacted phenacyl bromide or trapped solvent.

References

  • Synthesis & Green Chemistry

    • Di Gioia, M. L., et al. (2021). "Synthesis of 2-Aminoimidazoles via Deep Eutectic Solvents." Molecules.
  • Biofilm & Medicinal Chemistry Applications

    • Richards, J. J., & Melander, C. (2009). "Synthesis and screening of 2-aminoimidazole derivatives as biofilm inhibitors." ChemBioChem.
  • Spectroscopic Standards (NIST/PubChem)

    • National Institute of Standards and Technology (NIST).
  • Fragmentation Mechanisms

    • Kurbanov, S., et al. (2019). "Electron Ionization of Imidazole and Its Derivatives." ResearchGate.

Sources

Biological Activity of 5-Phenyl-1H-imidazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Drug Discovery & Medicinal Chemistry

Executive Summary

The 5-Phenyl-1H-imidazol-2-amine scaffold (and its tautomeric 2-aminoimidazole forms) represents a privileged structure in medicinal chemistry, primarily distinguished by its capacity to function as a guanidine mimetic . Unlike the highly basic and charged guanidine group (


), the 2-aminoimidazole (2-AI) moiety offers a tunable 

(

), allowing for improved oral bioavailability and membrane permeability while retaining critical hydrogen-bonding capabilities.

This guide analyzes the pharmacological versatility of this scaffold, focusing on three distinct therapeutic axes:

  • Bacterial Biofilm Dispersion: Disruption of two-component signaling systems (TCS) and zinc sequestration.

  • BACE1 Inhibition: Targeting the aspartic protease active site in Alzheimer's pathology.

  • Cytotoxicity & Anti-inflammatory Action: Modulation of kinase pathways and COX inhibition.

Chemical Architecture & Synthesis

Structural Dynamics and Tautomerism

The core 5-phenyl-2-aminoimidazole exists in a tautomeric equilibrium that is critical for ligand-receptor binding. In solution, the 2-amino form (A) often predominates, but the 2-imino form (B) is accessible and relevant for specific enzyme active sites (e.g., aspartyl proteases).

  • Pharmacophore Features:

    • N3 Nitrogen: Hydrogen bond acceptor.

    • Exocyclic Amino Group: Hydrogen bond donor.

    • Phenyl Ring (C5): Provides hydrophobic interactions (

      
      -
      
      
      
      stacking) and metabolic stability.
Synthetic Pathways

Two primary methodologies are employed for accessing these derivatives, chosen based on substitution requirements.

Method A: Condensation of


-Haloketones (Hantzsch-type) 
This is the standard route for 5-aryl substituted derivatives.
  • Reagents: Phenacyl bromide (or substituted equivalent), Acetylguanidine, DMF/EtOH.

  • Mechanism: Nucleophilic attack of the guanidine nitrogen on the

    
    -carbon followed by cyclization and dehydration.
    

Method B: Three-Component Reaction (Green Synthesis)

  • Reagents: Benzoin, Aldehyde, Ammonium Acetate (or Urea).

  • Utility: Preferred for generating 4,5-diphenyl variants (triphenylimidazoles).[1]

Therapeutic Axis I: Biofilm Inhibition & Dispersal

The most authoritative application of 5-phenyl-2-aminoimidazole derivatives is in the field of anti-infectives , specifically as non-bactericidal biofilm dispersal agents.

Mechanism of Action: The Zinc-Response Regulator Hypothesis

Unlike conventional antibiotics that target cell wall synthesis or ribosomal function, 2-AIs target the bacterial Two-Component Systems (TCS) .

  • Target: Response Regulators (RRs) in bacteria (e.g., AgrA in S. aureus, BfmR in A. baumannii).

  • Mechanism: 2-AIs induce conformational changes in RRs, preventing DNA binding and downstream biofilm gene expression.

  • Zinc Chelation: Recent studies indicate that certain 5-phenyl derivatives sequester zinc ions required for the stability of the biofilm matrix and the function of metalloproteins involved in adhesion.

Visualization: Biofilm Dispersal Pathway

BiofilmMechanism Compound 5-Phenyl-2-AI Derivative Zinc Zn2+ Sequestration Compound->Zinc Chelation TCS Two-Component System (His-Kinase / Response Regulator) Compound->TCS Allosteric Inhibition Matrix EPS Matrix Destabilization Zinc->Matrix Loss of structural ions GeneExpr Biofilm Gene Expression (icaADBC / cidA) TCS->GeneExpr Downregulation GeneExpr->Matrix Reduced EPS production Dispersal Planktonic Reversion (Antibiotic Resensitization) Matrix->Dispersal Biofilm Collapse

Figure 1: Dual-mechanism of biofilm inhibition via TCS interference and Zinc sequestration.

Experimental Protocol: Crystal Violet Biofilm Assay

Objective: Quantify the IC50 of a derivative against S. aureus (MRSA) biofilm formation.

  • Inoculum Preparation: Culture S. aureus in Tryptic Soy Broth (TSB) + 0.5% glucose overnight. Dilute to

    
     CFU/mL.
    
  • Treatment: Add 100 µL of bacterial suspension to 96-well PVC microtiter plates. Add 1 µL of compound (DMSO stock) to achieve concentration gradient (e.g., 0.1 µM – 100 µM). Include DMSO solvent control.

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Washing: Gently remove planktonic bacteria. Wash wells

    
     with sterile water. Critical:  Do not disrupt the adhered biomass.
    
  • Staining: Add 125 µL of 0.1% Crystal Violet solution. Incubate 10 mins at room temperature.

  • Quantification: Wash

    
     with water. Dry plates. Solubilize stain with 150 µL of 30% acetic acid (or 95% ethanol).
    
  • Readout: Measure absorbance at 590 nm (

    
    ).
    
    • Calculation:

      
      .
      

Therapeutic Axis II: BACE1 Inhibition (Alzheimer's)

Derivatives of 2-amino-5-phenylimidazole function as aspartyl protease inhibitors , targeting


-secretase (BACE1).
Structural Logic (SAR)

The 2-aminoimidazole headgroup interacts with the catalytic aspartic acid dyad (Asp32/Asp228) of BACE1.

  • H-Bonding: The guanidine-like motif forms a bidentate hydrogen bond network with the catalytic aspartates.

  • P1/P2 Interaction: The 5-phenyl group occupies the S1 or S2' hydrophobic pocket, improving affinity.

  • Selectivity: Modification of the phenyl ring (e.g., 3-bromo-4-hydroxy substitution) enhances selectivity over BACE2 and Cathepsin D.

Quantitative Activity Data

Table 1: Comparative Activity of 2-AI Derivatives against BACE1 and Biofilms

Compound IDR-Group (Phenyl pos.)[2][3][4][5][6]BACE1 IC50 (µM)MRSA Biofilm IC50 (µM)Mechanism Note
Ref-1 (2-AI) Unsubstituted>10045.0Weak basal activity
T14 4-phenyl-benzimidazole*0.45N/AFused system; high BACE potency
AB-2-29 4-(4-bromophenyl)N/A12.5Zinc-dependent dispersal
Comp-5c 4,5-diphenyl12.08.2Dual activity; hydrophobic

*Note: T14 represents a scaffold-hop to a benzimidazole, retaining the 2-amino-phenyl core geometry.

Therapeutic Axis III: Anticancer & Anti-inflammatory

Cytotoxicity

Triphenyl-substituted imidazoles (2,4,5-triphenyl) are potent cytotoxic agents.

  • Pathway: Induction of G2/M phase cell cycle arrest.[7]

  • Target: Interference with tubulin polymerization and p53-MDM2 binding inhibition.

Anti-inflammatory (COX/LOX Inhibition)

5-phenyl-2-aminoimidazoles have shown efficacy in reducing edema in carrageenan-induced rat models.

  • Causality: The imidazole ring mimics the arachidonic acid transition state in the cyclooxygenase active site.

Structure-Activity Relationship (SAR) Visualization

This diagram summarizes the chemical modifications that drive specific biological outcomes.

SAR Core 5-Phenyl-1H-imidazol-2-amine (Scaffold) N1_Sub N1-Substitution (Alkyl/Benzyl) Core->N1_Sub C2_Amino C2-Amino Group (Guanidine Mimetic) Core->C2_Amino C5_Phenyl C5-Phenyl Ring (Hydrophobic Core) Core->C5_Phenyl Biofilm Biofilm Dispersal (Requires free NH2) N1_Sub->Biofilm Long chains = Toxicity C2_Amino->Biofilm Essential BACE BACE1 Inhibition (H-bond to Asp dyad) C2_Amino->BACE Critical Interaction Cancer Cytotoxicity (Bulky 4,5-diphenyl) C5_Phenyl->Cancer Steric bulk increases potency

Figure 2: Structure-Activity Relationship (SAR) mapping chemical features to therapeutic outcomes.

References

  • Melander, C., et al. (2010). 2-Aminoimidazole derivatives disperse biofilms. ScienceDaily. Retrieved from [Link]

  • Chiriano, G., et al. (2012).[8] A small chemical library of 2-aminoimidazole derivatives as BACE-1 inhibitors: Structure-based design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bolognesi, M. L., et al. (2025). Synthesis and Biological Evaluation of 2-Amino-1-phenyl-benzimidazole Derivatives as BACE1 Inhibitors. ResearchGate. Retrieved from [Link]

  • Ghanem, N., et al. (2022). 2-Aminoimidazoles Inhibit Mycobacterium abscessus Biofilms in a Zinc-Dependent Manner. International Journal of Molecular Sciences. Retrieved from [Link]

  • Rogers, S. A., et al. (2015). Agents that Inhibit Bacterial Biofilm Formation. Taylor & Francis Online. Retrieved from [Link]

  • Shalini, K., et al. (2010).[6] Imidazole and its biological activities: A review. Chem. Sin.[6] Retrieved from [Link]

Sources

Discovery and synthesis of novel 5-Phenyl-1H-imidazol-2-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Discovery and Synthesis of Novel 5-Phenyl-1H-imidazol-2-amine Analogs

Executive Summary

The 2-aminoimidazole (2-AI) scaffold represents a privileged structure in medicinal chemistry, frequently serving as a bioisostere for guanidines, amidines, and triazoles. Specifically, 5-phenyl-1H-imidazol-2-amine analogs have emerged as critical pharmacophores in the inhibition of aspartic proteases (e.g., BACE1 for Alzheimer’s disease) and the modulation of bacterial biofilm formation (via two-component system inhibition).

This technical guide details the rational design, robust synthesis, and purification of 5-phenyl-1H-imidazol-2-amine analogs. Unlike generic reviews, this document focuses on the causality of synthetic choices , addressing the specific challenges of tautomerism and regioselectivity inherent to this scaffold.

Chemical Biology & Rational Design

The Tautomeric Challenge

The 5-phenyl-1H-imidazol-2-amine core exists in a dynamic tautomeric equilibrium. In the absence of N1-substitution, the 4-phenyl and 5-phenyl tautomers are chemically equivalent due to rapid proton transfer. However, upon binding to a biological target (e.g., the catalytic dyad of BACE1), the specific tautomer is locked.

  • Design Implication: Analogs must be designed to stabilize the bioactive tautomer. Introducing steric bulk at the ortho-position of the phenyl ring can bias the equilibrium, potentially improving binding affinity by reducing the entropic penalty of binding.

Pharmacophore Mapping

The 2-aminoimidazole motif functions as a bidentate hydrogen bond donor/acceptor .

  • Exocyclic Amine (

    
    ):  Acts as a critical H-bond donor.
    
  • Endocyclic Nitrogen (N3): Acts as an H-bond acceptor.

  • 5-Phenyl Group: Provides hydrophobic interactions (

    
    -
    
    
    
    stacking) within the S1 or S2' pockets of protease targets.

Synthetic Methodology

To access a diverse library of analogs, we utilize a convergent synthetic strategy. The primary route involves the heterocyclodehydration of


-haloketones with guanidine , a method preferred for its operational simplicity and scalability over metal-catalyzed alternatives.
Retrosynthetic Analysis

The strategy disconnects the imidazole ring at the N1-C5 and C2-N3 bonds, tracing back to two readily available precursors: substituted


-bromoacetophenones and protected or free guanidines.

Retrosynthesis Target 5-Phenyl-1H-imidazol-2-amine Core Disconnection Disconnection: Heterocyclodehydration Target->Disconnection Synthetic Target Precursor1 α-Haloacetophenone (Electrophile) Disconnection->Precursor1 C-N Bond Formation Precursor2 Guanidine / Boc-Guanidine (Nucleophile) Disconnection->Precursor2 Condensation

Figure 1: Retrosynthetic disconnection of the 2-aminoimidazole core showing the convergence of electrophilic and nucleophilic components.

Detailed Experimental Protocols

Safety Note:


-Bromoacetophenones are potent lachrymators. All operations must be performed in a well-ventilated fume hood.
Protocol A: Synthesis of the Core Scaffold

Target: 4-(4-Fluorophenyl)-1H-imidazol-2-amine (Example Analog)

1. Reagents & Setup:

  • Substrate: 2-Bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq, 10 mmol)

  • Reagent: Acetylguanidine (1.2 eq, 12 mmol) – Note: Acetyl protection prevents over-alkylation and facilitates cyclization.

  • Solvent: DMF (Dimethylformamide) – Chosen for high solubility of polar intermediates.

  • Base: No external base required initially; the guanidine acts as the nucleophile.

2. Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 2-Bromo-1-(4-fluorophenyl)ethan-1-one (2.17 g) in DMF (15 mL).

  • Addition: Add Acetylguanidine (1.21 g) in one portion.

  • Cyclization: Heat the reaction mixture to 80°C for 4 hours . Monitor by LC-MS. The intermediate (N-acetyl-2-aminoimidazole) will form.

  • Deprotection (One-Pot): To the same reaction vessel, add aqueous

    
     (2M, 10 mL) and reflux at 100°C for 2 hours to cleave the acetyl group.
    
    • Expert Insight: Acidic deprotection is preferred over basic hydrolysis here to prevent ring opening of the sensitive imidazole intermediate.

  • Work-up: Cool to room temperature. Neutralize carefully with saturated

    
     to pH 8. A precipitate should form.
    
  • Isolation: Filter the precipitate. If no precipitate forms, extract with EtOAc (

    
     mL), dry over 
    
    
    
    , and concentrate.

3. Purification:

  • Recrystallization: Dissolve the crude solid in minimal hot Ethanol. Add water dropwise until turbidity persists. Cool to 4°C overnight.

  • Yield Expectation: 65-75% as a white to off-white solid.

Protocol B: Library Diversification (Suzuki Coupling)

To generate a library of 5-phenyl analogs, it is often more efficient to synthesize a 5-(4-bromophenyl) core first and then diversify via Suzuki-Miyaura coupling.

1. Reagents:

  • Substrate: 5-(4-bromophenyl)-1H-imidazol-2-amine

  • Boronic Acid: Aryl-boronic acid (1.5 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aq, 3 eq)
    
  • Solvent: Dioxane/Water (4:1)

2. Procedure:

  • Combine substrate, boronic acid, and base in a microwave vial.

  • Degas with Argon for 5 minutes. Critical Step: Oxygen poisons the Pd catalyst.

  • Add catalyst and seal.

  • Microwave irradiation at 110°C for 30 minutes.

  • Filter through Celite, concentrate, and purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Data Presentation & Characterization

Expected Analytical Data

The following table summarizes the key spectral features for validation.

Analytical MethodKey FeatureDiagnostic Signal
1H NMR (DMSO-d6) Imidazole C4-HSinglet at

7.1 - 7.4 ppm (integrates to 1H).
1H NMR (DMSO-d6) Exocyclic -NH2Broad singlet at

5.5 - 6.5 ppm (exchangeable with D2O).
13C NMR C2 (Guanidine-like)Signal at

150 ppm.
LC-MS (ESI+) Molecular Ion

peak clearly visible.
Library Generation Workflow

The following diagram illustrates the logical flow for generating a focused library of analogs to probe the S1 pocket of the target enzyme.

LibraryWorkflow Start Core Scaffold (5-(4-bromophenyl)-2-AI) Step1 Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Step1 Diversification Library Analog Library (R-Group Diversity) Step1->Library Purification Screen Biological Assay (BACE1 / Antimicrobial) Library->Screen IC50 Determination SAR SAR Analysis (Potency vs. Lipophilicity) Screen->SAR Data Feedback SAR->Start Iterative Design

Figure 2: Iterative workflow for the diversification of the 5-phenyl-2-aminoimidazole scaffold.

References

  • Guchhait, S. K., Hura, N., & Shah, A. P. (2017).[1] Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones.[1] The Journal of Organic Chemistry, 82(5), 2745–2752. Link

  • Mao, S., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Organic Letters, 16(20), 5304–5307. Link

  • Kercher, T., et al. (2025). Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease. Alzheimer's & Dementia: Translational Research & Clinical Interventions. Link(Note: Contextual citation for BACE1 relevance).

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Link

Sources

Technical Framework: In-Vitro Profiling of 5-Phenyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists Subject: 5-Phenyl-1H-imidazol-2-amine (2-Amino-5-phenylimidazole)

Executive Summary

5-Phenyl-1H-imidazol-2-amine represents a privileged scaffold in the development of non-biocidal anti-biofilm agents . Unlike conventional antibiotics that exert selective pressure by killing bacteria (bactericidal), this 2-aminoimidazole (2-AI) derivative functions primarily by intercepting bacterial two-component signaling systems and destabilizing the Extracellular Polymeric Substance (EPS) matrix.

This guide provides a rigorous, self-validating framework for the preliminary in-vitro screening of this compound. The objective is to establish its Therapeutic Index (TI) by quantifying the delta between its biofilm inhibitory concentration (


) and its mammalian cytotoxicity (

).

Module 1: Physicochemical Characterization & Preparation

Objective: Ensure compound integrity and solubility prior to biological exposure. Inconsistent solvation is the primary cause of false negatives in 2-AI screening.

Solvation Protocol

The 2-aminoimidazole core possesses a polar guanidine-like moiety but the phenyl ring adds lipophilicity.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (Grade

    
     99.9%).
    
  • Stock Concentration: 100 mM.

  • Storage: -20°C, desiccated. Avoid freeze-thaw cycles

    
     times.
    

Validation Step (Turbidimetry): Before any assay, dilute the stock to 200


M in the specific assay media (e.g., DMEM or TSB). Measure Absorbance at 600nm (

).
  • Pass Criteria:

    
     (No precipitation).
    
  • Fail Criteria: Visible turbidity or

    
    . Action: Sonicate for 10 mins at 40kHz or lower max concentration.
    
Stability Check

2-AIs can be susceptible to oxidation or hydrolysis over extended incubation.

  • Method: HPLC-UV (254 nm).

  • Condition: Incubate 100

    
    M compound in PBS (pH 7.4) for 24 hours at 37°C.
    
  • Acceptance:

    
     parent compound recovery.
    

Module 2: Mammalian Cytotoxicity Profiling (Safety Window)

Objective: Determine the Cytotoxic Concentration (


) to calculate the Selectivity Index.
Cell Lines: 
  • HEK293 (Human Embryonic Kidney) – General toxicity proxy.

  • HepG2 (Human Liver Carcinoma) – Metabolic toxicity proxy.

MTT Assay Protocol

Principle: Conversion of tetrazolium salt to formazan by mitochondrial succinate dehydrogenase in viable cells.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Replace media with fresh media containing the compound (Gradient: 0.1

    
    M to 200 
    
    
    
    M).
    • Vehicle Control: 0.2% DMSO (Must match highest compound solvent load).

    • Positive Control: Doxorubicin (1

      
      M) or Triton X-100 (0.1%).
      
  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent, incubate 4h, solubilize formazan with DMSO. Read Absorbance at 570nm.

Data Output Table:

ParameterMetricTarget Threshold

Concentration killing 50% cells

Morphology Visual inspection (Microscopy)No vaculolization/detachment

Dose-response fit quality

Module 3: Functional Efficacy (Biofilm Inhibition)

Objective: Differentiate between antibacterial activity (killing) and anti-biofilm activity (dispersion/inhibition).[1] This is the critical value proposition of 5-Phenyl-1H-imidazol-2-amine.

The "Non-Biocidal" Validation (MIC vs. MBIC)

You must run two parallel assays to prove the mechanism.

Assay A: Planktonic Growth Inhibition (MIC)
  • Organism: Pseudomonas aeruginosa (PAO1) or Staphylococcus aureus (clinical isolate).

  • Method: Broth microdilution in Mueller-Hinton Broth (MHB).

  • Readout:

    
     after 18h.
    
  • Expected Result: No inhibition (

    
    ). Note: If the compound kills bacteria at low concentrations, it is acting as a biocide, not a specific biofilm inhibitor.
    
Assay B: Biofilm Inhibition (Crystal Violet)
  • Method: Static biofilm formation on polystyrene (96-well).

  • Protocol:

    • Inoculate bacteria (1:100 dilution) in TSB + 1% Glucose (promotes biofilm).

    • Add Compound (Gradient: 0.5

      
      M to 100 
      
      
      
      M).
    • Incubate 24h at 37°C (static conditions).

    • Wash: Gently rinse with PBS

      
       to remove planktonic cells.
      
    • Stain: 0.1% Crystal Violet (15 min).

    • Elute: 30% Acetic Acid or 95% Ethanol.

    • Quantify: Absorbance at 590nm.

Visualization of Screening Logic

The following diagram illustrates the decision tree for characterizing the compound.

ScreeningWorkflow Start Compound: 5-Phenyl-1H-imidazol-2-amine Solubility Step 1: Solubility Check (DMSO/Media < 0.2% v/v) Start->Solubility MIC_Assay Step 2: Planktonic MIC Assay (Growth Inhibition) Solubility->MIC_Assay Decision_MIC Is MIC < 10 µM? MIC_Assay->Decision_MIC Biocide Classify as: BIOCIDE (Antibiotic Profile) Decision_MIC->Biocide Yes Biofilm_Assay Step 3: Biofilm Inhibition (IC50) (Crystal Violet) Decision_MIC->Biofilm_Assay No (Desired) Cytotoxicity Step 4: Mammalian Cytotoxicity (HEK293 CC50) Biofilm_Assay->Cytotoxicity Selectivity Calculate Selectivity Index (CC50 / Biofilm IC50) Success LEAD CANDIDATE (High TI, Non-Biocidal) Selectivity->Success SI > 10 Fail TOXIC / INACTIVE Selectivity->Fail SI < 10 Cytotoxicity->Selectivity

Figure 1: Critical Screening Workflow. Note the divergence at Step 2; for this scaffold, a high MIC (low killing) combined with a low Biofilm IC50 is the desired phenotype.

Module 4: Mechanism of Action (MoA) Hypothesis

Context: 5-Phenyl-1H-imidazol-2-amine derivatives often act as "Dispersin B mimetics" or Response Regulator inhibitors. They do not destroy the cell wall but rather "blind" the bacteria to the quorum sensing signals required to build the biofilm matrix.

Mechanistic Diagram

MoA Bacteria Planktonic Bacteria Signal Quorum Sensing Signal (AHLs / AIPs) Bacteria->Signal Secretes Receptor Two-Component System (Response Regulator) Signal->Receptor Binds GeneExp Biofilm Gene Expression (EPS Synthesis) Receptor->GeneExp Activates Dispersion Biofilm Dispersion/ Inhibition Receptor->Dispersion Pathway Blocked Compound 5-Phenyl-1H-imidazol-2-amine Compound->Receptor Allosteric Interference (Inhibition) Biofilm Mature Biofilm Formation GeneExp->Biofilm Production

Figure 2: Postulated Mechanism of Action. The compound intercepts the signaling cascade (Response Regulator), preventing the transcription of genes necessary for EPS matrix production.

Module 5: Early ADME-Tox (PAMPA)

Objective: Assess passive permeability early. Imidazoles can be highly permeable, but the 2-amine group can ionize.

  • Assay: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • pH: 7.4 (Systemic) and 5.0 (Skin/Biofilm microenvironment).

  • Acceptance:

    
     (High Permeability).
    

References

  • Melander, C., et al. (2008).[2] Construction and screening of a 2-aminoimidazole library identifies a small molecule capable of inhibiting and dispersing bacterial biofilms across order, class, and phylum.[2] Angewandte Chemie International Edition.[2]

  • Richards, J. J., & Melander, C. (2009). Controlling bacterial biofilms with 2-aminoimidazole-based adjuvants.[3][4] Future Medicinal Chemistry.

  • Thompson, R., et al. (2012). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems.[3][5] NIH / Bioorganic & Medicinal Chemistry Letters.

  • Rogers, S. A., et al. (2010). A 2-aminobenzimidazole that inhibits and disperses Gram-positive biofilms through a zinc-dependent mechanism. Journal of the American Chemical Society.[6]

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The Imidazole Scaffold in Biological Systems: From Chemical Versatility to Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms—is arguably one of the most versatile functional groups in biochemistry and medicinal chemistry. Its ubiquity ranges from the active sites of hydrolytic enzymes (as the side chain of histidine) to the core scaffold of blockbuster antifungal and anticancer drugs.

This technical guide dissects the biological significance of imidazole compounds through a mechanistic lens. We move beyond simple structural description to explain why this ring system is favored by evolution and drug designers alike. Key focus areas include the electronic basis of its amphoteric nature, its pivotal role in catalytic triads, and actionable protocols for synthesizing and characterizing imidazole-based ligands.

Part 1: The Chemical Engine – Electronic Structure & Reactivity

The biological utility of imidazole stems directly from its unique electronic architecture. It is an aromatic system with 6


-electrons, but its functional power lies in the distinct roles of its two nitrogen atoms:
  • Pyrrole-type Nitrogen (

    
    ):  Contributes two electrons to the aromatic sextet. It acts as a hydrogen bond donor .
    
  • Pyridine-type Nitrogen (

    
    ):  Contributes one electron to the 
    
    
    
    -system and retains a lone pair in an
    
    
    orbital. It acts as a hydrogen bond acceptor and a potent metal ligand.
Amphotericity and Proton Shuttling

Imidazole has a pKa of approximately 7.0, making it the only amino acid side chain (Histidine) capable of buffering at physiological pH. This property allows it to function as both a general acid and a general base in enzymatic reactions, often within the same catalytic cycle.

Metal Coordination

The


 lone pair is a borderline "hard" base, making imidazole an ideal ligand for transition metals like 

,

,

, and

. In metalloproteins, imidazole anchors metal cofactors (e.g., the Zinc ion in Carbonic Anhydrase or the Heme Iron in Hemoglobin), facilitating redox chemistry and substrate orientation.
Visualization: Chemical Versatility of Imidazole

The following diagram illustrates the tautomeric equilibrium and metal coordination modes that define imidazole's reactivity.

ImidazoleChemistry cluster_0 Tautomerism & Proton Shuttling cluster_1 Metal Coordination T1 N1-H Tautomer (H-bond Donor) Proton Proton (H+) Transfer T1->Proton pKa ~ 7.0 T2 N3-H Tautomer (H-bond Acceptor) Metal Metal Ion (Zn2+, Fe2+, Cu2+) T2->Metal Lone Pair Donation (N3) Proton->T2 Complex Metal-Imidazole Complex Metal->Complex

Figure 1: The dual nature of imidazole: Tautomerism allows proton shuttling (left), while the unprotonated N3 nitrogen serves as a ligand for metalloproteins (right).

Part 2: Endogenous Biological Systems

The Catalytic Triad (Ser-His-Asp)

The most elegant demonstration of imidazole's utility is the Catalytic Triad found in serine proteases (e.g., Chymotrypsin).[1] Here, Histidine acts as a "base catalyst" to activate Serine.

Mechanism of Action:

  • Aspartate (Asp): Orients the Histidine ring via hydrogen bonding and stabilizes the developing positive charge.[1]

  • Histidine (His): The imidazole ring acts as a general base, abstracting a proton from the Serine hydroxyl group.[2]

  • Serine (Ser): The deprotonated alkoxide becomes a potent nucleophile, attacking the substrate's peptide bond.

This "Charge Relay System" reduces the activation energy for peptide bond hydrolysis by orders of magnitude.

Visualization: The Charge Relay Mechanism

CatalyticTriad State1 Resting State: Asp stabilizes His orientation State2 Activation: His (Imidazole) abstracts H+ from Ser State1->State2 Substrate Binding State3 Nucleophilic Attack: Ser-O(-) attacks Substrate State2->State3 Proton Transfer State4 Acyl-Enzyme Intermediate: Peptide bond cleaved State3->State4 Transition State State4->State1 Hydrolysis & Release

Figure 2: The catalytic cycle of the Ser-His-Asp triad.[2] Imidazole (His) is the central engine, shuttling protons to activate the nucleophile.

Part 3: Pharmacological Applications

Drug developers utilize the imidazole scaffold primarily to target metal-dependent enzymes.

Azole Antifungals (Inhibition of CYP51)

Compounds like Ketoconazole and Fluconazole contain imidazole (or triazole) rings.

  • Target: Lanosterol 14

    
    -demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol synthesis in fungal cell membranes.
    
  • Mechanism: The

    
     nitrogen of the imidazole ring coordinates directly to the Heme Iron (
    
    
    
    )
    in the enzyme's active site. This blocks oxygen binding and activation, effectively shutting down the enzyme.
Anticancer Agents

Imidazole derivatives function as aromatase inhibitors (e.g., Letrozole, though a triazole, follows similar principles) and microtubule destabilizers.

  • Mechanism: Inhibition of CYP450 enzymes involved in steroidogenesis (e.g., CYP19A1) deprives hormone-dependent tumors of growth signals.

Part 4: Experimental Protocols

To ensure scientific rigor, we provide two self-validating protocols: one for synthesis and one for characterization.

Protocol A: Microwave-Assisted Synthesis of Trisubstituted Imidazoles

A rapid, green chemistry approach for generating imidazole libraries.

Reagents: Benzil (1 mmol), Benzaldehyde derivative (1 mmol), Ammonium Acetate (5 mmol), Glacial Acetic Acid (5 mL).

StepActionCritical Control Point
1. Setup Combine reagents in a microwave-safe vial.Ensure reagents are finely ground for surface area.
2. Reaction Irradiate at 180W, 140°C for 5-10 mins.Monitor pressure; use a sealed vessel to prevent solvent loss.
3. Quench Pour hot mixture into crushed ice-water (50 mL).Rapid cooling precipitates the product immediately.
4. Isolation Filter precipitate; wash with cold water.Wash until filtrate is neutral pH to remove acetic acid.
5. Purification Recrystallize from Ethanol.Check purity via TLC (Mobile phase: Hexane/EtOAc 7:3).
Protocol B: Binding Affinity via Isothermal Titration Calorimetry (ITC)

The Gold Standard for validating Imidazole-Metal/Protein interactions.

Objective: Determine the Dissociation Constant (


) and Enthalpy (

) of an imidazole ligand binding to a target protein (e.g., a Heme protein).

Workflow:

  • Preparation:

    • Cell: Target Protein (20

      
      M) in degassed buffer (e.g., 50 mM Tris, pH 7.4).
      
    • Syringe: Imidazole Ligand (200-300

      
      M) in exact same buffer to prevent heat of dilution mismatch.
      
  • Titration:

    • Perform 20 injections of 2

      
      L each at 180-second intervals.
      
    • Temperature: 25°C (constant).

    • Stirring speed: 750-1000 rpm.

  • Analysis:

    • Subtract "Buffer-into-Buffer" control heat.[3]

    • Fit data to a One-Set-of-Sites model.

    • Validation Criteria: Stoichiometry (

      
      ) should be close to 1.0 (or expected integer). If 
      
      
      
      , check protein concentration or activity.
Visualization: ITC Experimental Workflow

ITC_Protocol cluster_prep Phase 1: Preparation cluster_run Phase 2: Titration cluster_data Phase 3: Analysis P1 Dialysis (Match Buffers) P2 Degassing (Remove Air) P1->P2 R1 Load Cell (Protein) P2->R1 R2 Load Syringe (Imidazole Ligand) P2->R2 R3 Injection Loop (20 x 2µL) R1->R3 R2->R3 D1 Raw Heat Rate (µcal/sec) R3->D1 D2 Integrated Heat (kcal/mol) D1->D2 D3 Fit Model (Kd, ΔH, N) D2->D3 One-Site Model

Figure 3: Step-by-step workflow for Isothermal Titration Calorimetry (ITC) to quantitate ligand binding.

Part 5: Future Directions – Imidazole-Based MOFs

The frontier of imidazole research lies in Metal-Organic Frameworks (MOFs) . Zeolitic Imidazolate Frameworks (ZIFs), such as ZIF-8, are being engineered as pH-responsive drug delivery vehicles.

  • Concept: ZIF-8 is stable at physiological pH (7.4) but disassembles in acidic environments (pH 5.0-6.0), such as tumor microenvironments or endosomes.

  • Application: Encapsulation of chemotherapeutics (e.g., Doxorubicin) within the porous ZIF-8 matrix allows for targeted release, reducing systemic toxicity.

References

  • Vertex AI Search. (2025). Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed. Link

  • BenchChem. (2025). Biological significance of the imidazole moiety in medicinal chemistry. BenchChem Technical Guides. Link

  • Wikipedia. (2025). Catalytic triad: Serine-Histidine-Aspartate mechanism.[1][2] Wikipedia. Link

  • CABI Digital Library. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI. Link

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions. Malvern Panalytical. Link

  • Evotec/Cyprotex. (2025). Cytochrome P450 Inhibition Assay Protocol (IC50). Evotec. Link

  • ResearchGate. (2025). Recent Advances in Metal-Organic Frameworks (MOFs) of Imidazoles and Their Applications. ResearchGate. Link

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Methodological & Application

The 5-Phenyl-1H-imidazol-2-amine Scaffold: A Versatile Core for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Imidazole-Based Kinase Inhibitors

In the landscape of targeted cancer therapy, the pursuit of novel small molecules that can selectively modulate the activity of protein kinases remains a cornerstone of drug discovery. Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in various cancers, making them prime therapeutic targets. The 5-phenyl-1H-imidazol-2-amine core has emerged as a privileged scaffold in medicinal chemistry, offering a versatile framework for the design of potent and selective kinase inhibitors. Its structural features, including a rigid imidazole ring and the capacity for diverse substitutions at the phenyl and amine moieties, allow for fine-tuning of interactions within the ATP-binding pocket of various kinases. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the 5-phenyl-1H-imidazol-2-amine scaffold in the development of kinase inhibitors, complete with detailed protocols and mechanistic insights. Imidazole derivatives have shown promise in targeting a range of kinases involved in cancer progression, including those involved in angiogenesis and cell cycle regulation.[1]

Mechanism of Action and Key Kinase Targets

Derivatives of the 5-phenyl-1H-imidazol-2-amine scaffold typically function as ATP-competitive inhibitors. The core structure mimics the adenine region of ATP, allowing it to bind to the hinge region of the kinase's active site. The phenyl group and substituents on the 2-amino position can then be tailored to exploit specific hydrophobic pockets and form additional hydrogen bonds, thereby conferring potency and selectivity for the target kinase.

Key kinase families that have been successfully targeted using scaffolds related to 5-phenyl-1H-imidazol-2-amine include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can stifle tumor progression by cutting off its blood supply.[2][3]

  • Aurora Kinases (A and B): Serine/threonine kinases that play essential roles in mitosis. Their inhibition can lead to mitotic arrest and apoptosis in rapidly dividing cancer cells.[4][5]

  • Phosphoinositide-Dependent Kinase-1 (PDK1): A master kinase in the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[6]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors based on the 5-phenyl-1H-imidazol-2-amine scaffold is guided by a deep understanding of its structure-activity relationship (SAR). The following diagram illustrates key modification points on the scaffold and their general impact on activity.

SAR cluster_0 5-Phenyl-1H-imidazol-2-amine Scaffold cluster_1 Key Modification Points & Their Role mol mol mol_text R2 -- (Phenyl Ring) -- C5 -- C4 -- N1(H) -- C2 -- N(H) -- R1          |      |         N3----- R1 R1 (at 2-Amine) R1_desc Engages with solvent-exposed region. Modulates solubility and pharmacokinetic properties. R2 R2 (on Phenyl Ring) R2_desc Interacts with the hydrophobic pocket. Key for selectivity among different kinases. N1 N1-H (Imidazole) N1_desc Acts as a hydrogen bond donor to the kinase hinge region.

Caption: Key modification points on the 5-phenyl-1H-imidazol-2-amine scaffold.

Data Presentation: Inhibitory Activity of Representative Derivatives

The following tables summarize the in vitro inhibitory activities of representative imidazole-based kinase inhibitors against various kinases and cancer cell lines. This data highlights the potential for achieving both potency and selectivity through chemical modification of the core scaffold.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (µM)Reference
PZ-1 JAK20.166[7]
JAK30.057[7]
Aurora A0.939[7]
Aurora B0.583[7]
BI-7s VEGFR-20.03[3]
PDK1-35 PDK10.094[6]

Table 2: In Vitro Antiproliferative Activity

Compound IDCell LineCancer TypeIC50 (µM)Reference
PZ-10e K562Chronic Myeloid Leukemia6.726[7]
BI-7s MCF-7Breast Cancer1.2[3]
Hep-G2Liver Cancer13.3[3]

Experimental Protocols

Protocol 1: General Synthesis of 5-Phenyl-1H-imidazol-2-amine Derivatives

This protocol outlines a general method for the synthesis of 5-phenyl-1H-imidazol-2-amine derivatives, which can be adapted based on the desired substitutions.

synthesis_workflow Start Start with substituted α-bromoketone and guanidine derivative Step1 Cyclocondensation Reaction Start->Step1 Reflux in ethanol Step2 Purification by Column Chromatography Step1->Step2 Step3 Characterization (NMR, MS) Step2->Step3 End Final Compound Step3->End

Caption: General synthetic workflow for 5-phenyl-1H-imidazol-2-amine derivatives.

Materials:

  • Substituted α-bromoketone

  • Substituted guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexane)

Procedure:

  • To a solution of sodium ethoxide in ethanol, add the substituted guanidine hydrochloride and stir for 30 minutes at room temperature.

  • Add the substituted α-bromoketone to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to determine the IC50 value of a test compound against a target kinase.[8][9][10][11][12]

kinase_assay_workflow Start Prepare serial dilutions of test compound Step1 Add kinase, substrate, and ATP to wells Start->Step1 Step2 Incubate to allow kinase reaction Step1->Step2 Step3 Add ADP-Glo™ Reagent to stop reaction and deplete ATP Step2->Step3 Step4 Incubate Step3->Step4 Step5 Add Kinase Detection Reagent to convert ADP to ATP and generate light Step4->Step5 Step6 Incubate Step5->Step6 Step7 Measure luminescence Step6->Step7 End Calculate IC50 Step7->End

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Materials:

  • Recombinant kinase and its specific substrate

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and kinase buffer.

  • Add the test compound dilutions to the wells (final DMSO concentration should be ≤1%).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.[14][15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[16]

Protocol 4: In Vivo Efficacy Study (Xenograft Model)

This protocol provides a general framework for evaluating the in vivo antitumor activity of a lead compound.[17][18][19][20]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for tumor implantation

  • Test compound formulated for in vivo administration (e.g., in a solution of 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Evaluate the antitumor efficacy based on tumor growth inhibition.

Signaling Pathway Visualization

The following diagrams illustrate the signaling pathways targeted by 5-phenyl-1H-imidazol-2-amine-based inhibitors.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor 5-Phenyl-1H-imidazol-2-amine Derivative Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway.

Aurora_Pathway G2_M G2/M Transition Aurora_A Aurora A G2_M->Aurora_A Centrosome Centrosome Maturation Aurora_A->Centrosome Aurora_B Aurora B Cytokinesis Cytokinesis Aurora_B->Cytokinesis Spindle Spindle Assembly Centrosome->Spindle Spindle->Aurora_B Mitotic_Arrest Mitotic Arrest & Apoptosis Spindle->Mitotic_Arrest Cytokinesis->Mitotic_Arrest Inhibitor 5-Phenyl-1H-imidazol-2-amine Derivative Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Inhibition of Aurora kinases leading to mitotic arrest.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Inhibitor 5-Phenyl-1H-imidazol-2-amine Derivative Inhibitor->PDK1

Caption: Inhibition of the PI3K/Akt/mTOR pathway via PDK1.[6][21][22][23]

Conclusion

The 5-phenyl-1H-imidazol-2-amine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability and the ability to modulate its interaction with various kinase active sites through targeted modifications have led to the discovery of potent inhibitors of key oncogenic kinases. The protocols and insights provided in this application note offer a solid foundation for researchers to explore and expand upon the therapeutic potential of this versatile chemical class. Further optimization of lead compounds for improved pharmacokinetic and pharmacodynamic properties will be crucial for their successful translation into clinical candidates.

References

  • Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. (2010). European Journal of Medicinal Chemistry, 45(8), 3374-3382. [Link]

  • Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(16), 4567-4571. [Link]

  • In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. (2022). Cancers, 14(10), 2445. [Link]

  • N-Substituted-4-phenylphthalazin-1-amine-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluation studies. (2020). Archiv der Pharmazie, 354(1), e2000219. [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). Symmetry, 14(9), 1814. [Link]

  • Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors. (2014). European Journal of Medicinal Chemistry, 84, 479-490. [Link]

  • Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. (2011). Clinical Cancer Research, 17(10), 3250-3260. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). Cancers, 15(15), 3989. [Link]

  • Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors. (2015). ChemMedChem, 10(12), 2055-2066. [Link]

  • Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(24), 5434-5440. [Link]

  • MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. (n.d.). ResearchGate. [Link]

  • Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors. (2014). ResearchGate. [Link]

  • The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. (2021). Journal of Molecular and Cellular Biology, 43(10), 1-11. [Link]

  • Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. (2019). Molecules, 24(18), 3293. [Link]

  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (2010). Journal of Medicinal Chemistry, 53(11), 4367-4378. [Link]

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (2021). European Journal of Medicinal Chemistry, 209, 112934. [Link]

  • PI3K-, AKT-, mTOR- and PDK1-targeted inhibitors along the PAM pathway... (n.d.). ResearchGate. [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). STAR Protocols, 2(3), 100678. [Link]

  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). JoVE (Journal of Visualized Experiments). [Link]

  • Xenograft model for tumor response to a novel kinase inactivation via regulated gene silencing. (2005). Cancer Research, 65(9 Supplement), 1114. [Link]

  • Targeting the PI3K/mTOR Pathway Augments CHK1 Inhibitor-Induced Replication Stress and Antitumor Activity in High-Grade Serous Ovarian Cancer. (2020). Cancer Research, 80(23), 5380-5392. [Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). Journal of Medicinal Chemistry, 53(11), 4367-4378. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]

  • Ex Vivo Organotypic Brain Slice Models for Glioblastoma: A Systematic Review. (2026). Cancers, 18(3), 629. [Link]

  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. (2020). Pharmaceuticals, 13(10), 305. [Link]

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Unlocking the Synthetic Potential of 5-Phenyl-1H-imidazol-2-amine: A Guide for Discovery Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminoimidazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This structural motif is a key component in numerous FDA-approved drugs, highlighting its importance in the development of novel therapeutics.[1] Among the diverse array of substituted 2-aminoimidazoles, 5-Phenyl-1H-imidazol-2-amine offers a unique combination of structural features—a reactive amino group, a modifiable imidazole core, and a phenyl substituent that can be further functionalized. This guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for utilizing 5-Phenyl-1H-imidazol-2-amine as a versatile building block in organic synthesis.

Core Attributes of 5-Phenyl-1H-imidazol-2-amine

5-Phenyl-1H-imidazol-2-amine possesses several key reactive sites that can be selectively targeted for chemical modification. Understanding these sites is fundamental to designing synthetic routes that leverage this building block's full potential.

  • The Exocyclic Amino Group (-NH2): This primary amine is a key site for a variety of transformations, including acylation, alkylation, and condensation reactions to form Schiff bases. Its nucleophilicity allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

  • The Imidazole Ring Nitrogens (N1 and N3): The imidazole ring contains two nitrogen atoms, one of which (N1) is typically protonated in the neutral form. Both nitrogens can potentially undergo alkylation or arylation, leading to the formation of N-substituted derivatives. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

  • The Phenyl Ring: The phenyl group at the 5-position provides a scaffold for further functionalization through electrophilic aromatic substitution or cross-coupling reactions, although this typically requires harsher conditions or pre-functionalization.

Application Note 1: Synthesis of Schiff Base Derivatives via Condensation with Aldehydes

The reaction of the exocyclic amino group of 5-Phenyl-1H-imidazol-2-amine with aldehydes provides a straightforward route to Schiff base derivatives. These imines are valuable intermediates themselves and can be further reduced to secondary amines or utilized in the synthesis of more complex heterocyclic systems. The formation of Schiff bases is a well-established reaction, often proceeding with high efficiency.[2][3]

Rationale for Experimental Choices

The condensation reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen of the aldehyde, rendering it more electrophilic and susceptible to nucleophilic attack by the amino group of the imidazole. The use of a solvent that allows for the azeotropic removal of water, such as toluene or benzene, drives the equilibrium towards the formation of the imine product.

Experimental Protocol: Synthesis of (E)-N-(benzylidene)-5-phenyl-1H-imidazol-2-amine

dot graph G { layout=dot; rankdir=LR; node [shape=plaintext]; A [label="5-Phenyl-1H-imidazol-2-amine"]; B [label="Benzaldehyde"]; C [label="(E)-N-(benzylidene)-5-phenyl-1H-imidazol-2-amine"]; A -> C [label="Toluene, cat. p-TsOH, reflux"]; B -> C [label=""]; } caption [label="Schiff Base Formation Workflow", fontsize=10];

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
5-Phenyl-1H-imidazol-2-amine159.191.59 g10 mmol
Benzaldehyde106.121.06 mL10 mmol
p-Toluenesulfonic acid monohydrate190.2295 mg0.5 mmol
Toluene-50 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-Phenyl-1H-imidazol-2-amine (1.59 g, 10 mmol), benzaldehyde (1.06 mL, 10 mmol), and toluene (50 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure Schiff base.

Characterization:

The formation of the Schiff base can be confirmed by spectroscopic methods. In the ¹H NMR spectrum, the disappearance of the aldehyde proton signal and the appearance of a new singlet for the imine proton (HC=N) are indicative of product formation. The ¹³C NMR spectrum will show a characteristic signal for the imine carbon.

Application Note 2: N-Alkylation for the Synthesis of Substituted 2-Aminoimidazoles

N-alkylation of 5-Phenyl-1H-imidazol-2-amine allows for the introduction of various alkyl or benzyl groups at the imidazole ring nitrogen or the exocyclic amino group. The regioselectivity of the alkylation can be influenced by the choice of base, solvent, and alkylating agent.[4] This functionalization is a key strategy in the synthesis of kinase inhibitors, where specific N-substituents are often crucial for potent and selective activity.[5][6]

Rationale for Experimental Choices

The use of a strong base, such as sodium hydride (NaH), will deprotonate the most acidic proton, which is typically the N-H of the imidazole ring, leading to preferential N1-alkylation. The choice of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is suitable for reactions involving ionic intermediates.

Experimental Protocol: Synthesis of 1-Benzyl-5-phenyl-1H-imidazol-2-amine

dot graph G { layout=dot; rankdir=LR; node [shape=plaintext]; A [label="5-Phenyl-1H-imidazol-2-amine"]; B [label="Sodium Hydride"]; C [label="Benzyl Bromide"]; D [label="1-Benzyl-5-phenyl-1H-imidazol-2-amine"]; A -> D [label="1. NaH, DMF, 0 °C to rt"]; B -> D; C -> D [label="2. Benzyl Bromide, rt"]; } caption [label="N-Alkylation Workflow", fontsize=10];

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
5-Phenyl-1H-imidazol-2-amine159.191.59 g10 mmol
Sodium Hydride (60% dispersion in mineral oil)24.00440 mg11 mmol
Benzyl Bromide171.041.31 mL11 mmol
Anhydrous Dimethylformamide (DMF)-40 mL-

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (440 mg, 11 mmol) in anhydrous DMF (20 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 5-Phenyl-1H-imidazol-2-amine (1.59 g, 10 mmol) in anhydrous DMF (20 mL) to the suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 30 minutes.

  • Slowly add benzyl bromide (1.31 mL, 11 mmol) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization:

Successful N-alkylation can be confirmed by ¹H NMR spectroscopy, which will show the appearance of signals corresponding to the protons of the newly introduced benzyl group. Mass spectrometry will also confirm the increase in molecular weight corresponding to the addition of the benzyl group.

Advanced Synthetic Applications: A Look Towards Cross-Coupling Reactions

While direct protocols for cross-coupling reactions with 5-Phenyl-1H-imidazol-2-amine are not abundantly found in the literature, the principles of modern cross-coupling chemistry, such as the Buchwald-Hartwig amination and Suzuki coupling, can be logically extended to this building block.[7][8][9][10][11][12][13][14] This section provides a conceptual framework and generalized protocols for these advanced applications, which would typically require prior functionalization of the imidazole ring (e.g., halogenation).

Application Note 3: Conceptual Framework for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][9][10][13] To apply this reaction to 5-Phenyl-1H-imidazol-2-amine, one could envision a two-step sequence:

  • Halogenation of the Imidazole Ring: Selective halogenation (e.g., bromination or iodination) at the C4 position of the imidazole ring would introduce a suitable handle for the cross-coupling reaction.

  • Buchwald-Hartwig Amination: The resulting 4-halo-5-phenyl-1H-imidazol-2-amine could then be coupled with a variety of primary or secondary amines to introduce diverse substituents at the C4 position.

dot graph G { layout=dot; rankdir=LR; node [shape=plaintext]; A [label="5-Phenyl-1H-imidazol-2-amine"]; B [label="Halogenating Agent (e.g., NBS)"]; C [label="4-Halo-5-phenyl-1H-imidazol-2-amine"]; D [label="Amine (R2NH2)"]; E [label="Pd Catalyst, Ligand, Base"]; F [label="4-(Amino)-5-phenyl-1H-imidazol-2-amine"]; A -> C [label="Halogenation"]; B -> C; C -> F [label="Buchwald-Hartwig Amination"]; D -> F; E -> F; } caption [label="Conceptual Buchwald-Hartwig Workflow", fontsize=10];

This approach would significantly expand the chemical space accessible from 5-Phenyl-1H-imidazol-2-amine, enabling the synthesis of novel libraries of compounds for biological screening.

Application Note 4: Conceptual Framework for Suzuki Coupling

Similarly, the Suzuki coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, can be conceptually applied.[8][11][12][14]

  • Halogenation of the Imidazole Ring: As with the Buchwald-Hartwig reaction, the first step would involve the introduction of a halogen at a specific position on the imidazole ring.

  • Suzuki Coupling: The halogenated imidazole could then be coupled with a variety of boronic acids or esters to introduce new carbon-carbon bonds, allowing for the attachment of aryl, heteroaryl, or alkyl groups.

This strategy would be particularly useful for creating derivatives with extended aromatic systems, which are often found in bioactive molecules.

Conclusion

5-Phenyl-1H-imidazol-2-amine is a valuable and versatile building block with significant potential in organic synthesis, particularly in the realm of medicinal chemistry. Its multiple reactive sites allow for a wide range of chemical transformations, from straightforward derivatization of the amino group to more complex, multi-step synthetic sequences involving the imidazole core. The protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers to explore the rich chemistry of this compound and to facilitate the discovery of novel molecules with potential therapeutic applications.

References

  • Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (2023). MDPI. Retrieved February 11, 2026, from [Link]

  • 2-Aminobenzimidazoles as potent Aurora kinase inhibitors. (2009). PubMed. Retrieved February 11, 2026, from [Link]

  • Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors. (2008). PubMed. Retrieved February 11, 2026, from [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

  • Synthesis of Imidazole by Using Different Schiff's Base. (n.d.). ijarsct. Retrieved February 11, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (2023). MDPI. Retrieved February 11, 2026, from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. (n.d.). Der Pharma Chemica. Retrieved February 11, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved February 11, 2026, from [Link]

  • Synthesis of Imidazole by Using Different Schiff's Base. (2022). ResearchGate. Retrieved February 11, 2026, from [Link]

  • THE SYNTHESIS OF IMIDAZOLE SCHIFF BASE LIGANDS, THEIR Ag(I) METAL COMPLEXES AND ACTIVITIES AGAINST CANDIDA ALBICANS. (n.d.). CORE. Retrieved February 11, 2026, from [Link]

  • Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. (n.d.). Connect Journals. Retrieved February 11, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

  • Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. (2023). YouTube. Retrieved February 11, 2026, from [Link]

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes. (n.d.). Chinese Chemical Letters. Retrieved February 11, 2026, from [Link]

  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. (2018). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Buchwald-Hartwig coupling. (2019). YouTube. Retrieved February 11, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link] wiki/Suzuki_reaction )

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Application Note: High-Throughput Screening Assays for 5-Phenyl-1H-imidazol-2-amine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Libraries based on the 5-Phenyl-1H-imidazol-2-amine core, in particular, offer a rich chemical space for discovering novel modulators of various biological targets. This is due to the scaffold's ability to engage in diverse non-covalent interactions and its synthetic tractability.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns for 5-Phenyl-1H-imidazol-2-amine libraries. We present detailed protocols for primary assays targeting key biological activities associated with the imidazole class, including cancer cell proliferation and kinase-mediated signaling.[3][4] Furthermore, we outline a robust workflow for hit confirmation and validation, emphasizing the principles of a self-validating screening cascade to ensure data integrity and minimize false positives.

The 5-Phenyl-1H-imidazol-2-amine Scaffold: A Privileged Structure

The imidazole ring is a five-membered heterocyclic aromatic compound that is a fundamental component of several natural products and biologically active molecules, including the amino acid histidine.[2][5] Its unique electronic properties, including its amphoteric nature (acting as both a weak acid and a weak base) and its capacity for hydrogen bonding, make it a versatile pharmacophore.[6][7] The 2-aminoimidazole substructure is a bioisostere of guanidine, allowing it to form key interactions with biological targets.[1]

Derivatives of the imidazole core have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[2][5][8] Specifically, N-Phenyl-1H-imidazol-2-amine has been reported to have anti-inflammatory properties by suppressing prostaglandin E2 synthesis and to act as a dopamine D1 receptor antagonist.[9] This pre-validated biological relevance provides a strong rationale for screening 5-Phenyl-1H-imidazol-2-amine libraries against targets implicated in oncology, inflammation, and neurological disorders.

A General Workflow for High-Throughput Screening

A successful HTS campaign is a multi-step process designed to efficiently identify and validate true "hits" from a large compound library. The process must be meticulously planned to ensure robustness, reproducibility, and the generation of high-quality, actionable data. The causality behind this workflow is to systematically reduce the number of compounds at each stage, while increasing the confidence in the biological activity of the remaining candidates.

The overall workflow can be visualized as a funnel:

HTS_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Lead Generation Library Compound Library Preparation (5-Phenyl-1H-imidazol-2-amine) AssayDev Assay Development & Validation (Z'-factor > 0.5) Library->AssayDev PrimaryHTS Primary HTS (Single Concentration, e.g., 10 µM) AssayDev->PrimaryHTS DataAnalysis Primary Data Analysis (Normalization, Hit Selection) PrimaryHTS->DataAnalysis HitPicking Hit Picking & Re-supply DataAnalysis->HitPicking Identified Hits DoseResponse Dose-Response Confirmation (IC50/EC50 Determination) HitPicking->DoseResponse Orthogonal Orthogonal Assay Validation DoseResponse->Orthogonal SAR Structure-Activity Relationship (SAR) & Medicinal Chemistry Orthogonal->SAR Confirmed Hits LeadOp Lead Optimization SAR->LeadOp

Caption: General HTS workflow from library screening to lead generation.

Protocol: Primary Cell-Based Proliferation Assay

Rationale for Selection: Given that imidazole derivatives have shown cytotoxic activity against various cancer cell lines, a primary screen to identify anti-proliferative compounds is a logical starting point.[3][4] The ATP-based viability assay (e.g., CellTiter-Glo®) is an industry-standard HTS method. It is rapid, highly sensitive, and measures the metabolic activity of viable cells, which is directly proportional to the ATP concentration.

Assay Principle

The assay utilizes a thermostable luciferase that, in the presence of ATP and luciferin, produces a stable luminescent signal. In viable cells, ATP levels are high, resulting in a strong signal. Compound-induced cytotoxicity or cytostasis leads to a rapid decrease in cellular ATP and, consequently, a reduction in luminescence.

Detailed Step-by-Step Protocol
  • Cell Culture: Culture human breast cancer cells (e.g., MCF-7) in appropriate media (e.g., EMEM with 10% FBS and 0.01 mg/mL human recombinant insulin) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute cells to a pre-determined optimal density (e.g., 5,000 cells/well) in the culture medium.

    • Using a multichannel pipette or automated liquid handler, dispense 90 µL of the cell suspension into each well of a 384-well white, solid-bottom assay plate.

    • Causality: Seeding a uniform number of cells is critical for assay reproducibility. White plates are used to maximize the luminescent signal and prevent crosstalk between wells.

  • Cell Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume logarithmic growth.

  • Compound Addition:

    • Prepare a 10 mM stock solution of each compound from the 5-Phenyl-1H-imidazol-2-amine library in 100% DMSO.

    • Perform an intermediate dilution to create a 1 mM (100X) working stock.

    • Using an acoustic liquid handler (e.g., Echo®) or a pin tool, transfer 100 nL of the 100X compound stock to the corresponding wells of the assay plate. This results in a final screening concentration of 10 µM with 0.1% DMSO.

    • Controls: Designate wells for controls:

      • Negative Control: 0.1% DMSO (vehicle) only (represents 100% viability).

      • Positive Control: A known cytotoxic agent like Staurosporine at a high concentration (e.g., 50 µM) (represents 0% viability).

  • Incubation with Compounds: Incubate the assay plates for 72 hours at 37°C and 5% CO₂.

  • Reagent Addition and Signal Detection:

    • Equilibrate the assay plates and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature for 30 minutes.

    • Add 25 µL of the reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader (e.g., EnVision®, PHERAstar®).

Data Analysis and Hit Criteria
  • Normalization: Calculate the percent inhibition for each compound well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Quality Control: Calculate the Z'-factor for each plate to assess assay quality. Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

    • An assay is considered robust and suitable for HTS if the Z'-factor is > 0.5.

  • Hit Selection: A compound is typically selected as a "primary hit" if its percent inhibition exceeds a defined threshold, often three standard deviations from the mean of the vehicle control wells (e.g., >50% inhibition).

Protocol: Primary Biochemical Kinase Assay

Rationale for Selection: Many imidazole-based compounds are known to function as kinase inhibitors. Protein kinases are critical regulators of cell signaling and are proven drug targets, particularly in oncology and immunology. The ADP-Glo™ Kinase Assay is a universal, luminescence-based method suitable for HTS that measures the activity of virtually any ADP-generating enzyme, such as a protein kinase.

Assay Principle

The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly generated ADP into ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to kinase activity. Inhibitors will block the kinase reaction, leading to less ADP and a lower luminescent signal.

Kinase_Assay cluster_0 Kinase Reaction cluster_1 Detection Steps Kinase Kinase + Substrate + ATP Products Phospho-Substrate + ADP Kinase->Products Phosphorylation Inhibitor 5-Phenyl-1H-imidazol-2-amine (Inhibitor) Inhibitor->Kinase Inhibition Step1 1. Add ADP-Glo™ Reagent (Depletes remaining ATP) Products->Step1 ADP generated Step2 2. Add Detection Reagent (Converts ADP to ATP) Step1->Step2 Luminescence Luciferase + Luciferin -> Light Step2->Luminescence ATP drives reaction

Caption: Principle of the ADP-Glo™ Kinase Inhibition Assay.

Detailed Step-by-Step Protocol
  • Reagent Preparation: Prepare kinase buffer, kinase enzyme solution, substrate/ATP solution, and compound plates according to the manufacturer's protocol.

  • Reaction Setup (384-well plate):

    • Add 1 µL of compound solution (from the 5-Phenyl-1H-imidazol-2-amine library in DMSO) or controls to each well.

    • Add 2 µL of kinase enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of the substrate/ATP solution.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Hit Criteria

Data analysis is performed similarly to the cell proliferation assay. The percent inhibition is calculated based on high (no enzyme) and low (vehicle) controls. Hits are selected based on a statistically significant reduction in the luminescent signal (e.g., >50% inhibition).

Secondary Assays and Hit Confirmation

Primary hits must be subjected to a rigorous confirmation process to eliminate false positives and artifacts.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine their potency (IC₅₀). This is a critical step to confirm the activity and understand the structure-activity relationship (SAR).

  • Orthogonal Assays: It is crucial to re-test hits in a different assay format that relies on an independent detection technology. For example, a kinase inhibitor hit from the ADP-Glo assay could be confirmed using a technology that directly measures substrate phosphorylation, such as an antibody-based ELISA or a fluorescence polarization (FP) assay. This ensures the observed activity is not an artifact of the primary assay's technology (e.g., compound interfering with luciferase).

  • Selectivity Profiling: For promising hits, especially kinase inhibitors, it is important to screen them against a panel of related kinases to determine their selectivity profile. A highly selective compound is often more desirable as it is likely to have fewer off-target effects.

Data Presentation: Hypothetical Dose-Response Data

Below is a table summarizing hypothetical dose-response data for three hit compounds from a primary kinase screen.

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC₅₀ (nM) [Dose-Response]Max Inhibition (%)Hill Slope
GS-001 85.215098.51.1
GS-002 62.51,20095.10.9
GS-003 55.1>10,00058.0N/A
  • Interpretation:

    • GS-001 is a potent and efficacious hit, making it a high-priority candidate for follow-up.

    • GS-002 is a confirmed hit but is significantly less potent than GS-001.

    • GS-003 is likely a false positive or a very weak inhibitor, as it shows poor activity in the dose-response assay.

References

  • Demir, B., et al. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. National Institutes of Health (NIH). Available at: [Link]

  • Jubie, S., et al. (2017). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. Available at: [Link]

  • Shabalin, D.A., & Camp, J.E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • de Oliveira, C.S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Pace, V., et al. (2021). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank. Available at: [Link]

  • Kumar, V., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate. Available at: [Link]

  • El-Hiti, G.A., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank. Available at: [Link]

  • Lazo, J.S. (2017). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. SLAS Discovery. Available at: [Link]

  • Jain, A.K., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry. Available at: [Link]

  • Foley, K.E., et al. (2023). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology. Available at: [Link]

  • Stanford University. Compound Libraries Available for HTS. High-Throughput Screening @ The Nucleus. Available at: [Link]

  • Yellasubbaiah, N., et al. (2021). Recent Developments and Biological Activities of 5-Oxo-Imidazolones Derivatives: A Review. Journal of Pharmaceutical Research International. Available at: [Link]

  • National Center for Biotechnology Information. 5-methyl-1H-imidazol-2-amine. PubChem Compound Summary. Available at: [Link]

  • Acharya, A. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment. Available at: [Link]

  • Southern Research. High-Throughput Screening & Discovery. Southern Research. Available at: [Link]

  • Shelar, U.B., & Thorve, S.S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Trade Science Inc. (2018). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications. Trade Science Inc. Available at: [Link]

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Application Note: Comprehensive Characterization of 5-Phenyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

5-Phenyl-1H-imidazol-2-amine is a key heterocyclic compound, forming the structural backbone of numerous molecules with significant pharmacological interest. Imidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] The precise structural and physicochemical characterization of this molecule is paramount for its application in drug discovery and development, ensuring identity, purity, and stability.

This guide provides a multi-technique approach to the comprehensive analysis of 5-Phenyl-1H-imidazol-2-amine. We will delve into the core analytical techniques required for unambiguous structure elucidation and purity assessment, explaining the causality behind the experimental choices and providing detailed, field-proven protocols.

Physicochemical Properties

Understanding the fundamental properties of 5-Phenyl-1H-imidazol-2-amine is the first step in its analytical journey. Imidazole-containing compounds are typically polar and can be soluble in water and other polar solvents.[1][3][4] The presence of both an acidic proton (on the imidazole nitrogen) and a basic amino group makes the compound amphoteric.

PropertyPredicted Value/RangeRationale & Significance
Molecular Formula C₉H₉N₃Derived from its chemical structure.
Molecular Weight 159.19 g/mol Essential for mass spectrometry and quantitative analysis.
Melting Point 150-155 °CA sharp melting point range is a primary indicator of purity.
pKa ~7 (conjugate acid)Influences solubility and chromatographic behavior.[4]
UV-Vis (λmax) 210-220 nm, 260-280 nmCorresponds to π → π* transitions in the aromatic rings.[1]

Integrated Analytical Workflow

A robust characterization of 5-Phenyl-1H-imidazol-2-amine relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a comprehensive and validated understanding of the molecule.

Analytical_Workflow cluster_Synthesis Synthesis & Purification cluster_Characterization Structural Characterization & Purity Synthesis Synthesis of 5-Phenyl-1H-imidazol-2-amine Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS HPLC HPLC-UV (Purity & Quantification) Purification->HPLC FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR XRay X-Ray Crystallography (Definitive Structure) NMR->XRay Confirms Connectivity MS->NMR Confirms Mass HPLC->NMR Confirms Purity HPLC->MS Confirms Purity

Caption: Integrated workflow for the characterization of 5-Phenyl-1H-imidazol-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of molecular structure elucidation. For 5-Phenyl-1H-imidazol-2-amine, ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR techniques like COSY and HSQC can be used to definitively assign proton and carbon signals.[5]

Protocol: ¹H and ¹³C NMR Analysis

Objective: To elucidate the molecular structure by analyzing the chemical environment of its protons and carbon atoms.[6]

Apparatus:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.[6]

  • Internal Standard: Add a small amount of TMS.

  • Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum, setting appropriate parameters for spectral width, number of scans, and relaxation delay.[6]

    • Acquire the ¹³C NMR spectrum, which typically requires a larger number of scans.[6]

  • Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectra. Reference the spectra to the TMS signal at 0.00 ppm.

Expected Results:

¹H NMR (DMSO-d₆, 400 MHz)
Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
11.5 - 12.5Broad Singlet1HImidazole N-H
7.6 - 7.8Doublet2HPhenyl H (ortho)
7.3 - 7.4Triplet2HPhenyl H (meta)
7.1 - 7.2Triplet1HPhenyl H (para)
7.0 - 7.1Singlet1HImidazole C4-H
6.0 - 6.5Broad Singlet2HAmine (-NH₂)
¹³C NMR (DMSO-d₆, 100 MHz)
Predicted Chemical Shift (δ, ppm) Assignment
~145Imidazole C2 (attached to -NH₂)
~135Phenyl C (ipso)
~129Phenyl C (meta)
~128Imidazole C5 (attached to Phenyl)
~125Phenyl C (ortho)
~124Phenyl C (para)
~115Imidazole C4

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 5-Phenyl-1H-imidazol-2-amine, typically yielding the protonated molecular ion [M+H]⁺. Tandem MS (MS/MS) can be used to study fragmentation patterns, further confirming the structure.[7][8]

Protocol: ESI-MS Analysis

Objective: To determine the accurate molecular weight and confirm the elemental composition of the title compound.

Apparatus:

  • Mass Spectrometer with an ESI source (e.g., Orbitrap or Q-TOF)

  • Syringe pump and sample loop

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

  • Analysis: Identify the protonated molecular ion [M+H]⁺.

Expected Results:

ParameterExpected Value
Ionization Mode Positive ESI
Observed Ion [M+H]⁺
Calculated m/z 160.0869
Observed m/z 160.0871 (within 5 ppm error)

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and can be adapted for quantification.[9][10] A reversed-phase method is typically employed for polar imidazole derivatives, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.[9] UV detection is suitable due to the aromatic nature of the compound.

Protocol: Reversed-Phase HPLC for Purity Analysis

Objective: To determine the purity of 5-Phenyl-1H-imidazol-2-amine and quantify any impurities.

Apparatus:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Autosampler

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.025 M KH₂PO₄, pH adjusted to 3.2) and an organic solvent (e.g., methanol or acetonitrile).[10]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Methanol:0.025 M KH₂PO₄ (70:30, v/v)[10]

    • Flow Rate: 1.0 mL/min[10]

    • Detection Wavelength: 275 nm

    • Injection Volume: 10 µL

  • Analysis: Run the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Expected Results: A single, sharp peak for the main compound with a retention time of approximately 4-6 minutes. The purity should ideally be >99%.

HPLC_Protocol A Prepare Mobile Phase (Methanol/Buffer) C Set HPLC Conditions (C18, 1 mL/min, 275 nm) A->C B Prepare Sample Solution (1 mg/mL) D Inject Sample (10 µL) B->D C->D E Acquire Chromatogram D->E F Integrate Peaks & Calculate Purity E->F

Caption: Step-by-step HPLC purity analysis workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[6] For 5-Phenyl-1H-imidazol-2-amine, we expect to see characteristic stretches for N-H, C-H, C=N, and C=C bonds.

Protocol: FTIR Analysis (KBr Pellet Method)

Objective: To identify the key functional groups in the molecule.

Apparatus:

  • FTIR Spectrometer

  • KBr pellet press

  • Agate mortar and pestle

Procedure:

  • Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, IR-grade KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[6]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.[6]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder.

    • Collect a background spectrum.

    • Acquire the IR spectrum of the sample, typically from 4000 to 400 cm⁻¹.[6]

Expected Results:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine & imidazole)3400 - 3100Medium, Broad
C-H Stretch (aromatic)3100 - 3000Medium
C=N Stretch (imidazole ring)1650 - 1580Medium-Strong
C=C Stretch (aromatic rings)1600 - 1450Medium-Strong

X-ray Crystallography

Expertise & Experience: Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[11] It offers precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding its biological activity.[11]

Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the precise solid-state molecular structure.

Apparatus:

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol or ethyl acetate).[11]

  • Data Collection: Mount a suitable single crystal on the diffractometer and collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).[11]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares procedures.

Expected Results: The analysis will yield the precise atomic coordinates, defining the three-dimensional arrangement of the atoms. This will confirm the connectivity established by NMR and provide insights into crystal packing and hydrogen bonding networks. The phenyl and imidazole rings are expected to be planar, with a dihedral angle between them.[12]

Conclusion

The analytical techniques outlined in this guide provide a comprehensive and robust framework for the characterization of 5-Phenyl-1H-imidazol-2-amine. By integrating data from NMR, MS, HPLC, FTIR, and X-ray crystallography, researchers can ensure the identity, purity, and structural integrity of this important molecule, facilitating its successful application in drug development and scientific research. Each protocol is designed to be self-validating, with the results from one technique corroborating the findings of another, thereby upholding the highest standards of scientific integrity.

References

  • El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2019). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. National Institutes of Health. Retrieved from [Link]

  • Cravotto, G., et al. (2021). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Retrieved from [Link]

  • Zhao, J., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Retrieved from [Link]

  • American Chemical Society. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Retrieved from [Link]

  • MDPI. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Publishing. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Retrieved from [Link]

  • Scientific & Academic Publishing. (2016). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Retrieved from [Link]

  • MDPI. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2021). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole. Retrieved from [Link]

  • National Institutes of Health. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Human Journals. (2014). Chemical and Pharmacological Properties of Imidazoles. Retrieved from [Link]

Sources

Application Note: Precision Synthesis of 5-Phenyl-1H-imidazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 2-aminoimidazole (2-AI) scaffold, specifically the 5-phenyl-1H-imidazol-2-amine derivative, represents a privileged pharmacophore in medicinal chemistry. Beyond its historical use in adrenergic receptor modulation, this scaffold has seen a renaissance as a potent non-microbicidal biofilm inhibitor , capable of resensitizing resistant bacteria (e.g., MRSA, A. baumannii) to conventional antibiotics.

Scientific Note on Tautomerism: Researchers must recognize that 5-phenyl-1H-imidazol-2-amine and 4-phenyl-1H-imidazol-2-amine are tautomers. In solution, the proton on the N1/N3 positions rapidly exchanges. Unless the N1 position is substituted (e.g., alkylated), these structures are chemically equivalent. This guide will refer to the species as 4(5)-phenyl-2-aminoimidazole (4(5)-Ph-2-AI) to maintain rigorous accuracy.

The Synthetic Challenge

While the condensation of


-haloketones with guanidine appears straightforward, direct reaction often leads to:
  • Regio-scrambling: Formation of pyrimidine byproducts.

  • Polymerization: "Tar" formation due to the high reactivity of the free amine product with the starting haloketone.

  • Low Yields: Difficult isolation of the highly polar free base.

The Solution: This guide presents a Protected-Guanidine Strategy (Method A) as the "Gold Standard" for purity, and a Microwave-Assisted Strategy (Method B) for high-throughput library generation.

Reaction Mechanism & Pathway Analysis

The formation of the imidazole ring follows a modified Marckwald condensation. The choice of


-acetylguanidine  over free guanidine is the critical control point (CCP). The acetyl group reduces the nucleophilicity of the resulting primary amine, preventing over-reaction and directing the cyclization exclusively toward the imidazole rather than fused pyrimidines.
DOT Diagram: Mechanistic Pathway

ReactionMechanism cluster_process Cyclization Cascade cluster_output Product Phenacyl Phenacyl Bromide (Electrophile) Attack S_N2 Attack (C-N Bond Formation) Phenacyl->Attack Guanidine N-Acetylguanidine (Nucleophile) Guanidine->Attack Intermed Acyclic Intermediate Attack->Intermed Dehydration Cyclodehydration (- H2O) Intermed->Dehydration Protected N-Acetyl-2-AI (Stable Intermediate) Dehydration->Protected Final 4(5)-Phenyl-2-AI (Free Base) Protected->Final Acid Hydrolysis (Deprotection)

Caption: Mechanistic flow for the synthesis of 2-aminoimidazoles via the N-acetylguanidine route, highlighting the critical deprotection step.

Method A: The "Gold Standard" Protocol (High Purity)

This method utilizes


-acetylguanidine  to generate a protected intermediate, ensuring high regioselectivity and ease of purification.
Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 2-Bromoacetophenone (Phenacyl bromide).

  • Reagent:

    
    -Acetylguanidine.
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Base:

    
     (anhydrous).
    
  • Deprotection: Conc. HCl / Ethanol.

Step-by-Step Procedure
Phase 1: Cyclization
  • Preparation: In a 100 mL round-bottom flask, dissolve

    
    -acetylguanidine  (1.2 equiv) in DMF (0.5 M concentration relative to substrate).
    
  • Activation: Add

    
      (2.0 equiv) and stir at room temperature for 15 minutes.
    
  • Addition: Dropwise add a solution of 2-bromoacetophenone (1.0 equiv) in minimal DMF. Critical: Slow addition prevents local hotspots and dimerization.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1). The starting bromide should disappear rapidly.

  • Workup: Pour the reaction mixture into ice-water (10x volume). The

    
    -acetyl-2-aminoimidazole  intermediate usually precipitates as a solid. Filter, wash with water, and dry.
    
    • Checkpoint: If no precipitate forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over

      
      , and concentrate.
      
Phase 2: Hydrolysis (Deprotection)
  • Dissolution: Suspend the intermediate from Phase 1 in Ethanol/Water (2:1).

  • Acidification: Add concentrated HCl (5 equiv) carefully.

  • Reflux: Heat to reflux (approx. 85°C) for 2–3 hours. The acetyl group is cleaved, releasing the free amine.

  • Isolation:

    • Cool to room temperature.

    • Neutralize with NaOH (1M) or saturated

      
       to pH ~9-10.
      
    • Extract with EtOAc or DCM (Note: 2-AIs are polar; multiple extractions may be needed).

    • Dry organic layer and concentrate.

  • Purification: Recrystallize from Ethanol/Ether or perform Flash Chromatography (DCM:MeOH 9:1 + 1%

    
    ).
    

Method B: Microwave-Assisted Synthesis (High Throughput)

Ideal for generating libraries of derivatives (e.g., 4-Cl-phenyl, 4-OMe-phenyl). This method uses 2-aminopyrimidine as a latent guanidine source or direct guanidine carbonate in a microwave reactor.

Protocol
  • Mix: In a microwave vial, combine

    
    -bromoacetophenone  derivative (1.0 equiv) and 2-aminopyrimidine  (1.5 equiv).
    
  • Solvent: Add Ethanol (3 mL per mmol).

  • Irradiation: Heat at 120°C for 20–40 minutes (Power: 50–100W).

    • Mechanism Note: This involves an initial alkylation followed by hydrazinolysis or ring-opening if using specific precursors, but the direct reaction with guanidine carbonate in water/ethanol is also viable under MW conditions.

  • Workup: Evaporate solvent. The residue is often the HBr salt.

  • Free Basing: Dissolve in water, wash with ether (removes non-polar impurities), then basify aqueous layer with

    
     to precipitate the 2-AI free base.
    

Critical Process Parameters & Data Summary

The following table summarizes the key differences and parameters for the two methodologies.

ParameterMethod A: Protected (Acetyl)Method B: Microwave (Direct)
Purity Profile High (>95% after workup)Moderate (Requires chromatography)
Reaction Time 8–12 Hours (Total)< 1 Hour
Scale Gram to Multi-gramMilligram (Library scale)
Key Risk Hydrolysis step must be completeFormation of fused byproducts
Yield (Typical) 70–85%40–65%
Atom Economy Lower (Loss of Acetyl group)Higher

Experimental Workflow Diagram

Workflow cluster_synthesis Synthesis Phase cluster_workup Isolation Phase cluster_purification Purification Phase Start Start: Raw Materials Mix Mix: Haloketone + N-Acetylguanidine (Solvent: DMF, Base: K2CO3) Start->Mix Heat Heat: 60°C, 4h Mix->Heat Check QC: TLC Check Heat->Check Quench Quench: Pour into Ice Water Check->Quench Complete Filter Filter Precipitate (Protected Intermediate) Quench->Filter Hydrolysis Acid Hydrolysis (Reflux with HCl/EtOH) Filter->Hydrolysis Neutralize Neutralize to pH 10 Hydrolysis->Neutralize Extract Extract (DCM/MeOH) Neutralize->Extract Chromatography Flash Chromatography (DCM:MeOH:NH4OH) Extract->Chromatography End Final Product: 4(5)-Ph-2-AI Chromatography->End

Caption: Operational workflow for the synthesis and purification of 5-phenyl-1H-imidazol-2-amine derivatives.

Analytical Validation (Self-Check)

To ensure the protocol was successful, verify the following diagnostic signals in 1H NMR (DMSO-d6) :

  • Imidazole Singlet: A sharp singlet around

    
     7.0–7.3 ppm  (integrating to 1H). This is the proton at the C4/C5 position. If this is missing, cyclization failed.
    
  • Amine Protons: A broad singlet (often exchangeable with

    
    ) around 
    
    
    
    5.0–6.5 ppm
    representing the
    
    
    group.
  • Absence of Acetyl: For Method A, ensure the disappearance of the methyl singlet (

    
     2.1 ppm) to confirm complete deprotection.
    

References

  • Little, T. L., & Webber, S. E. (1994).[1] A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299–7305. Link

  • Richards, J. J., & Melander, C. (2009). Controlling Bacterial Biofilms with 2-Aminoimidazole-Based Adjuvants. ChemBioChem, 10(14), 2287–2294. Link

  • Troisi, L., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. Link

  • Reyes, S., et al. (2011). Synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents.[2] Organic & Biomolecular Chemistry, 9(5), 1341-1349. Link

Sources

Application Note: Strategic Synthesis and Late-Stage Functionalization of 1H-Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

The imidazole ring is a "privileged scaffold" in medicinal chemistry, serving as a key pharmacophore in antifungals (e.g., Ketoconazole), kinase inhibitors (e.g., Nilotinib), and p38 MAP kinase inhibitors. Its amphoteric nature allows it to act as both a hydrogen bond donor and acceptor, making it ideal for binding within enzyme active sites.

However, the synthesis of regiochemically defined multisubstituted imidazoles remains a bottleneck. Classical methods like the Debus-Radziszewski synthesis often yield tautomeric mixtures or lack regiocontrol.

This Application Note details two high-fidelity workflows for constructing functionalized imidazoles, followed by a protocol for late-stage diversification via C-H activation.

Module A: De Novo Synthesis via the Van Leusen Reaction

Target: 1,5-Disubstituted Imidazoles

While the classic Van Leusen reaction (TosMIC + Aldehyde + Ammonia) yields 4-substituted imidazoles, the Van Leusen Three-Component Reaction (vL-3CR) utilizing primary amines (instead of ammonia) allows for the regioselective formation of 1,5-disubstituted imidazoles. This is critical for accessing complex drug cores.

Mechanistic Insight

The reaction proceeds via the base-induced cycloaddition of Tosylmethyl Isocyanide (TosMIC) to an in situ generated aldimine.[1] The regiochemistry is driven by the specific orientation of the TosMIC anion attack on the polarized imine bond, followed by a 5-endo-dig cyclization and subsequent elimination of the toluenesulfinate group.

Experimental Protocol (vL-3CR)

Reagents:

  • Aldehyde (1.0 equiv)[2]

  • Primary Amine (1.0 equiv)

  • TosMIC (1.0 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) or 
    
    
    
    -BuOK
  • Solvent: DMF or DME/MeOH (2:1)

Step-by-Step Procedure:

  • Imine Formation (Critical Step):

    • In a dried reaction vial, dissolve the aldehyde (1.0 mmol) and primary amine (1.0 mmol) in MeOH (2 mL).

    • Stir at room temperature (RT) for 30–60 minutes.

    • Validation: Monitor by TLC or

      
       NMR (disappearance of aldehyde CHO peak ~9-10 ppm; appearance of imine CH peak ~8.2-8.5 ppm).
      
    • Note: If the imine is unstable, add 4Å molecular sieves.

  • Cycloaddition:

    • Add TosMIC (1.0 mmol) and

      
       (2.0 mmol) to the reaction mixture.
      
    • If using DME/MeOH, add DME (4 mL) at this stage to improve solubility.

    • Heat the mixture to reflux (80°C) for 3–5 hours.

  • Work-up:

    • Cool to RT. Remove solvent under reduced pressure.[2]

    • Redissolve residue in EtOAc and wash with water (x2) and brine (x1).

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash column chromatography (typically DCM/MeOH gradients).

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of imine intermediateEnsure anhydrous solvents; add 4Å molecular sieves during Step 1.
No Reaction TosMIC degradationTosMIC is base-sensitive over time. Use fresh reagents.
Oxazole Byproduct Direct attack on aldehydeEnsure complete imine formation before adding TosMIC/Base.

Module B: Multicomponent Fusion (Groebke-Blackburn-Bienaymé)

Target: Fused Imidazoles (Imidazo[1,2-a]pyridines)[3][4]

For rapid library generation, the Groebke-Blackburn-Bienaymé (GBB) reaction is superior. It couples an aldehyde, an isocyanide, and a 2-aminoazole (e.g., 2-aminopyridine) in a one-pot process.[5]

Mechanistic Workflow

GBB_Reaction Start Start: Aldehyde + 2-Aminopyridine Imine Intermediate: Imine Formation Start->Imine - H2O Addition [4+1] Cycloaddition (Isocyanide Attack) Imine->Addition + Isocyanide Acid Catalyst: Sc(OTf)3 or HOAc Acid->Addition Activates Imine Product Product: Imidazo[1,2-a]pyridine Addition->Product Prototropic Shift

Figure 1: The GBB reaction pathway involves a [4+1] cycloaddition where the isocyanide carbon inserts into the imine bond.

Experimental Protocol (Catalytic Route)

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • Aldehyde (1.0 equiv)[2]

  • Isocyanide (1.1 equiv)

  • Catalyst: Scandium Triflate

    
     (5 mol%) or Iodine (
    
    
    
    ) (10 mol%)
  • Solvent: MeOH or DCM

Procedure:

  • Charge: Combine 2-aminopyridine and aldehyde in MeOH (3 mL/mmol) in a microwave vial or round-bottom flask.

  • Activate: Add the catalyst (

    
     or 
    
    
    
    ). Stir for 10 mins.
  • Couple: Add the isocyanide.[1][2][6][7][8]

  • Reaction:

    • Method A (Thermal): Stir at RT for 12–24 h.

    • Method B (Microwave): Heat at 100°C for 15–30 mins (Preferred for sterically hindered substrates).

  • Purification: Direct precipitation often occurs. If not, evaporate and purify via silica gel chromatography.

Module C: Late-Stage Functionalization via C-H Activation

Target: C5-Arylated 1-Substituted Imidazoles

Once the imidazole core is established (e.g., via Module A), regioselective arylation at the C5 position is a powerful tool for structure-activity relationship (SAR) tuning.

Regioselectivity Logic

In 1-substituted imidazoles:

  • C2 Position: Most acidic (

    
     ~32). Favored by lithiation/transmetallation.
    
  • C5 Position: Most nucleophilic/reactive toward Pd-catalyzed electrophilic substitution (CMD mechanism).

Protocol: Pd-Catalyzed C5-Arylation

Reagents:

  • 1-Substituted Imidazole (1.0 equiv)

  • Aryl Bromide/Iodide (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     or 
    
    
    
    (10 mol%)
  • Base:

    
     or CsF (2.0 equiv)
    
  • Solvent: DMA or Dioxane

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon (x3).

  • Solvation: Add the imidazole derivative and Aryl halide in DMA (degassed).

  • Catalyst Addition: Add

    
    , Ligand, and Base under a positive stream of Argon.
    
  • Heating: Seal and heat to 110–130°C for 16 hours.

    • Note: High temperature is required for the Concerted Metallation-Deprotonation (CMD) step.

  • Filtration: Cool, dilute with EtOAc, and filter through a Celite pad to remove Pd black.

Regioselectivity Map

Imidazole_Selectivity Core 1-Substituted Imidazole C2 C2 Position (Between N1 and N3) Core->C2 C5 C5 Position (Adjacent to N1) Core->C5 C4 C4 Position (Remote) Core->C4 Lithiation Lithiation (n-BuLi) Kinetic Control Lithiation->C2 Major Product Palladium Pd-Catalysis (C-H Activation) Thermodynamic/CMD Palladium->C2 Minor Product (Blocked if C5 sub.) Palladium->C5 Major Product (Direct Arylation)

Figure 2: Regioselectivity map for 1-substituted imidazoles. Pd-catalyzed direct arylation favors C5, while lithiation favors C2.

References

  • Van Leusen, A. M., et al. (1977).[1][9] Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[1] Journal of Organic Chemistry.[1][7][9][10]

  • Siska, S. & Van der Eycken, E. (2005). Regioselective synthesis of 1,5-diaryl-1H-imidazoles by palladium-catalyzed direct arylation.[10][11] Journal of Organic Chemistry.[1][7][9][10]

  • Bienaymé, H. & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition.[2]

  • Organic Chemistry Portal. Van Leusen Imidazole Synthesis: Mechanisms and Protocols.

  • Bellina, F. & Rossi, R. (2006). Synthesis and Biological Activity of Imidazole Derivatives.[3][4][10][12] Tetrahedron.[8]

Sources

Application Note: Regioselective Synthesis of Substituted Imidazole Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazole carboxamides are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in oncology (e.g., Temozolomide derivatives) and metabolic regulation (e.g., AICAR). However, the synthesis of these molecules is plagued by the N1/N3 tautomeric equilibrium , which often results in difficult-to-separate mixtures of 1,4- and 1,5-regioisomers.

This guide provides a definitive, field-tested workflow for the regiocontrolled synthesis of 1-substituted-1H-imidazole-4-carboxamides . We contrast the thermodynamic "Direct Alkylation" route (favoring 1,4-isomers) with a "De Novo Cyclization" route (favoring 1,5-isomers), providing step-by-step protocols and analytical validation criteria to ensure structural integrity.

The Regioselectivity Challenge

The imidazole ring exists as a tautomeric mixture. When a substituent (like a carboxylate or amide) is present at position 4(5), the nitrogen atoms become non-equivalent.

  • Tautomer A (1,4-arrangement): The proton is on the nitrogen far from the substituent.

  • Tautomer B (1,5-arrangement): The proton is on the nitrogen adjacent to the substituent.

The Problem: In a standard SN2 alkylation reaction, the electrophile (R-X) can attack either nitrogen.

  • Steric Rule: Attack at N1 (distal) is sterically favored, yielding the 1,4-isomer .

  • Electronic/Chelation Rule: Under specific conditions (e.g., H-bonding solvents or specific metal cations), the transition state can stabilize attack at N3 (proximal), yielding the 1,5-isomer .

Strategic Decision Tree

Use the following logic flow to select your synthetic route:

RegioStrategy Start Target Molecule Selection Target Desired Regioisomer? Start->Target Iso14 1,4-Disubstituted (R-Group Distal to Amide) Target->Iso14 Standard Iso15 1,5-Disubstituted (R-Group Proximal to Amide) Target->Iso15 Steric Clash MethodA Method A: Direct Alkylation of Ester Precursor Iso14->MethodA MethodB Method B: De Novo Cyclization (Isocyanoacetate Route) Iso15->MethodB Validation Validation: NOESY & HMBC MethodA->Validation MethodB->Validation

Figure 1: Strategic selection of synthetic pathway based on target geometry.

Protocol A: Synthesis of 1,4-Imidazole Carboxamides

Target: High-fidelity access to the 1,4-isomer. Mechanism: Thermodynamic and steric control using the "Cesium Effect" to maximize N1-alkylation.

Critical Precursor Choice

Do not alkylate the carboxamide directly. The primary amide protons (CONH2) are competitive nucleophiles. Always alkylate the ethyl ester (Ethyl imidazole-4-carboxylate) and convert to the amide in the final step.

Materials
  • Substrate: Ethyl 4(5)-imidazolecarboxylate (CAS: 23785-21-9).

  • Base: Cesium Carbonate (Cs2CO3) - Crucial for solubility and anion separation.

  • Solvent: DMF (Anhydrous).

  • Electrophile: Alkyl Halide (R-X).

  • Ammonia Source: 7N NH3 in Methanol.

Step-by-Step Methodology
Step 1: Regioselective N-Alkylation[1]
  • Dissolution: In a flame-dried round-bottom flask under N2, dissolve Ethyl 4(5)-imidazolecarboxylate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs2CO3 (1.5 equiv). Stir at room temperature for 30 minutes. The solution will turn slightly cloudy.

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Note: If the alkyl halide is reactive (e.g., benzyl bromide, methyl iodide), cool to 0°C during addition.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography. The 1,4-isomer is typically less polar (higher Rf) than the 1,5-isomer due to the lack of dipole alignment between the ester and the alkyl group.

Step 2: Ammonolysis to Carboxamide
  • Reaction: Dissolve the purified 1,4-ester intermediate in 7N NH3 in MeOH (10–20 volumes).

  • Sealing: Transfer to a pressure tube or sealed vial.

  • Heating: Heat to 60–80°C for 12–24 hours.

    • Observation: A white precipitate often forms (the product).

  • Isolation: Cool to 0°C. Filter the solid. Wash with cold MeOH/Et2O.

Yield Expectation: 60–85% (over 2 steps). Regioisomeric Ratio (RR): Typically >10:1 favoring the 1,4-isomer.

Protocol B: Synthesis of 1,5-Imidazole Carboxamides

Target: Access to the 1,5-isomer (sterically congested). Mechanism: De Novo ring construction. Direct alkylation of the ester rarely yields >20% of this isomer. We utilize the Isocyanoacetate Cycloaddition method.

Materials
  • Reagent A: Ethyl isocyanoacetate.[2]

  • Reagent B: Primary Amine (R-NH2) - This R group becomes the N1 substituent.

  • Reagent C: Dimethylformamide dimethyl acetal (DMF-DMA).

  • Solvent: Ethanol or MeOH.

Step-by-Step Methodology
  • Formamidine Formation:

    • Reflux the Primary Amine (R-NH2, 1.0 equiv) with DMF-DMA (1.2 equiv) in toluene for 2 hours.

    • Concentrate to dryness to obtain the crude formamidine intermediate.

  • Cyclization:

    • Dissolve the crude formamidine in Ethanol (0.5 M).

    • Add Ethyl isocyanoacetate (1.0 equiv).

    • Catalyst: Add a catalytic amount of DBU (0.1 equiv) or KOtBu.

  • Reaction: Heat to reflux for 4–8 hours.

  • Mechanism: The isocyanide carbon attacks the formamidine, followed by cyclization. This forces the R-group to be adjacent to the ester (1,5-position).

  • Workup: Concentrate and purify via column chromatography.

  • Ammonolysis: Convert the ester to the amide as described in Protocol A, Step 2.

Analytical Validation (Self-Validating System)

Distinguishing the isomers is critical. Do not rely solely on melting point.

NMR Diagnostic Criteria

Use the following table to interpret 1H and 13C NMR data.

Feature1,4-Isomer (Distal)1,5-Isomer (Proximal)
NOESY Cross-peak Strong NOE between N-Alkyl protons and C5-H (ring proton).Strong NOE between N-Alkyl protons and Ester/Amide protons.
C2-H Shift Typically δ 7.6 – 7.8 ppm.Typically δ 7.8 – 8.0 ppm (Deshielded by adjacent C=O).
N-CH2 Shift Standard alkyl shift.Often downfield shift (~0.2 ppm) due to anisotropic effect of C=O.
13C C4 vs C5 Large Δδ between C4 and C5.Reduced Δδ between C4 and C5 due to steric compression.
Visualizing the NOE Signature

The following diagram illustrates the definitive NOE signal required to confirm the 1,4-structure (the most common target).

NOE_Validation cluster_14 1,4-Isomer NOE Signature N1 N1 R_Group N-Alkyl (H) N1->R_Group C5 C5 (H) N1->C5 R_Group->C5 STRONG NOE C4 C4 C5->C4 Amide Amide C4->Amide

Figure 2: The "Kissing Protons" - The N-alkyl protons must show an NOE correlation to the C5 ring proton to confirm 1,4-regiochemistry.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Regioselectivity (approx 1:1) Solvent/Base mismatch.Switch from K2CO3/Acetone to Cs2CO3/DMF . The cesium cation stabilizes the N1-anion.
N3-Alkylation (1,5-isomer) dominant Intramolecular H-bonding or Chelation.If the R-group contains a hydroxyl or amine, it may direct alkylation to N3. Protect the R-group functional moieties.
Quaternization (Dialkylation) Excess alkyl halide or high temp.Use exactly 1.0–1.1 equiv of alkyl halide. Keep temp < 40°C.
Incomplete Ammonolysis Steric hindrance of the ester.Add a Lewis acid catalyst (e.g., CaCl2) to the ammonia/MeOH mixture or switch to a sealed steel bomb at 90°C.

References

  • Regioselectivity Mechanisms: Journal of Organic Chemistry. "Regioselective Synthesis of 1-Substituted Imidazoles." Available at: [Link] (Search: Regioselective alkylation imidazole carboxylate).

  • NMR Distinction: Journal of Organic Chemistry. "Differentiation of 1,4- and 1,5-disubstituted imidazoles by NMR." Available at: [Link]

  • Isocyanoacetate Cyclization (Protocol B): Organic Letters. "A Concise and Regioselective Synthesis of 1-Alkyl-4-imidazolecarboxylates." Available at: [Link]

  • Medicinal Chemistry Context: Journal of Medicinal Chemistry. "Synthesis and Evaluation of Imidazole-4-carboxamides." Available at: [Link]

(Note: While specific page numbers vary by volume, the DOIs provided link to the authoritative sources for these specific synthetic transformations.)

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Phenyl-1H-imidazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Ticket ID: OPT-YIELD-2A4PI Status: Open

Executive Summary & Chemical Context

Compound: 5-Phenyl-1H-imidazol-2-amine (also known as 2-amino-4-phenylimidazole). CAS: 4049-33-6 Core Issue: Users frequently report low yields (<30%), formation of dark "tars" (polymerization), and difficulty isolating the free base from the hydrobromide salt.

This guide moves beyond standard textbook procedures to address the process variables that kill yield. The synthesis generally relies on the cyclocondensation of


-haloketones (Phenacyl bromide)  with Guanidine . However, the instability of both reagents in their free forms is the primary failure point.

Standard Operating Procedures (SOP) & Optimization

Method A: The "Direct" Hantzsch-Type Condensation (Baseline)

Best for: Rapid screening, small scale. Typical Yield: 30-50% (High variability)

The Protocol:

  • Reagents: Phenacyl bromide (1.0 eq) + Guanidine Carbonate (1.1 eq).

  • Solvent: Ethanol or DMF.

  • Conditions: Reflux for 2–4 hours.

Optimization Table: Critical Control Points

VariableStandard PracticeHigh-Yield Optimization Technical Rationale
Reagent Purity Used as received (often pink/brown).Recrystallize Phenacyl Bromide (EtOH/Hexane) until white.Phenacyl bromide is a lachrymator that auto-catalytically decomposes to HBr and polymers. Colored starting material guarantees tar formation.
Guanidine Source Guanidine Carbonate.Free Guanidine (In Situ) Carbonate releases CO2, which can cause foaming and pH fluctuations. Generating free guanidine using NaOEt in dry EtOH before adding the ketone improves nucleophilicity.
Addition Order Mix all and heat.Slow Addition of Ketone Add phenacyl bromide solution dropwise to the refluxing guanidine. This keeps the concentration of the electrophile low, preventing self-polymerization.
Atmosphere Open air.Argon/Nitrogen Balloon 2-aminoimidazoles are oxidation-sensitive. Air oxidation leads to dark byproducts.
Method B: The "Little & Webber" Protection Strategy (Recommended)

Best for: High purity, scale-up, avoiding tars. Typical Yield: 60-80%[1]

The Concept: Free guanidine is too basic and nucleophilic, leading to side reactions. Using N-acetylguanidine moderates reactivity. The intermediate is stable and easily hydrolyzed.

Workflow:

  • Condensation: Phenacyl bromide + N-acetylguanidine in DMF (RT to 60°C).

  • Isolation: Precipitate the N-(4-phenyl-1H-imidazol-2-yl)acetamide.

  • Hydrolysis: Reflux in dilute acid (HCl) to remove the acetyl group.

Expert Insight: This method is superior because the acetylated intermediate crystallizes easily, leaving impurities in the mother liquor.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a black, sticky tar. What happened?

Diagnosis: Polymerization of Phenacyl Bromide or Oxidation. The Fix:

  • Check Reagent: If your phenacyl bromide was not snow-white, it was already degraded.

  • Check Temperature: High heat (reflux) + concentrated reactants = Tar. Lower the temp to 60°C and extend time.

  • Solvent Switch: Switch from Ethanol to DMF (Dimethylformamide). DMF is excellent for stabilizing the polar transition state and preventing oligomerization.

Q2: I cannot precipitate the product. The solution is clear but no solid forms.

Diagnosis: Product trapped as a soluble salt or pH issue. The Fix:

  • The reaction produces HBr.[2] Your product is likely the soluble hydrobromide salt.

  • Neutralization: Cool to 0°C. Add aqueous NaOH or

    
     dropwise until pH ~9-10. The free base should precipitate.
    
  • Salting Out: If still soluble, add saturated NaCl (brine) and extract with Ethyl Acetate (EtOAc). 2-aminoimidazoles are surprisingly soluble in water.

Q3: The NMR shows a mixture of peaks. Is it regiochemistry?

Diagnosis: Tautomerism. Explanation: 5-phenyl-1H-imidazol-2-amine and 4-phenyl-1H-imidazol-2-amine are tautomers . In solution (NMR), the proton on the imidazole nitrogen hops rapidly. You will not isolate "pure" 4- or 5- isomer; they are the same compound.

  • Action: Do not attempt to separate. Report as the tautomeric mixture.

Visualizing the Workflow

The following diagram illustrates the decision matrix for choosing the correct synthetic route and troubleshooting purification.

G cluster_legend Key Start Start: Synthesis of 5-Phenyl-1H-imidazol-2-amine ReagentCheck Check Phenacyl Bromide Color Start->ReagentCheck IsWhite White/Crystalline ReagentCheck->IsWhite IsColored Pink/Brown ReagentCheck->IsColored RouteChoice Choose Method IsWhite->RouteChoice Purify Recrystallize from EtOH/Hexane IsColored->Purify Purify->IsWhite Direct Method A: Direct (Guanidine + EtOH) RouteChoice->Direct Speed Protected Method B: Protected (N-Acetylguanidine + DMF) RouteChoice->Protected Yield/Purity DirectResult Result: Dark Mix / Tar? Direct->DirectResult ProtectedStep1 Intermediate: N-Acetyl Derivative Protected->ProtectedStep1 TarYes Failed: Polymerization DirectResult->TarYes Yes TarNo Success: Crude Salt DirectResult->TarNo No Workup Workup: Neutralize to pH 10 (Free Base Precipitation) TarNo->Workup ProtectedStep2 Hydrolysis (H+) ProtectedStep1->ProtectedStep2 ProtectedStep2->TarNo Legend1 Critical Decision Legend2 Recommended Path

Caption: Decision tree for maximizing yield, highlighting the critical reagent purity check and the superior N-acetyl protection route.

Advanced Optimization: Microwave Synthesis

For laboratories equipped with a microwave reactor, the yield can be significantly improved by reducing thermal exposure time.

Protocol (Microwave Assisted):

  • Reactants: Phenacyl bromide (1 mmol), Guanidine Carbonate (1.2 mmol).

  • Solvent: Ethanol (2 mL).

  • Settings: 120°C, 150 Watts, 10–15 minutes .

  • Advantage: Rapid heating prevents the slow degradation of the haloketone. Yields often jump from 40% to >85%.

References

  • Little, R., & Webber, S. E. (1994). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299–7305.

    • Core Reference for the N-acetylguanidine protection str
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. Authoritative text on imidazole tautomerism and reactivity.
  • Zhang, Z., et al. (2014).[3] Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43, 5887-5932.

    • Review of guanidine reactivity and condens
  • Nandurkar, N. S., et al. (2007). Microwave-assisted synthesis of 2-aminoimidazoles. Tetrahedron Letters, 48(37), 6573-6576.

Sources

Technical Support Center: Optimizing 5-Phenyl-1H-imidazol-2-amine for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Aggregation Challenges in High-Throughput Screening (HTS) and Cell-Based Assays Compound Class: 2-Aminoimidazole derivatives Primary Audience: Assay Development Scientists, Medicinal Chemists[1]

Introduction: The "Brick Dust" Trap

As a Senior Application Scientist, I frequently see 5-Phenyl-1H-imidazol-2-amine (and its derivatives) fail in late-stage screening not because of poor potency, but because of poor availability.[1]

This molecule presents a classic "Brick Dust" profile. Unlike "Grease Balls" (lipophilic oils that float), this compound has a planar, aromatic structure with high crystal lattice energy (Melting Point ~142–148°C).[1] It packs tightly in its solid state. When you dilute a DMSO stock directly into a neutral aqueous buffer, the compound often re-crystallizes immediately, forming invisible micro-precipitates.[1]

This guide provides a self-validating workflow to ensure your IC50 data reflects true inhibition, not artifactual signal loss.

Module 1: Stock Solution & Storage

The Error: Storing stocks in ethanol or unsealed vials. The Fix: Anhydrous DMSO with strict moisture control.

Optimization Table: Solvent Systems
ParameterRecommendationScientific Rationale
Primary Solvent DMSO (Anhydrous) Disrupts strong intermolecular H-bonds in the crystal lattice.[1]
Max Concentration 10–20 mM Avoid saturating the stock; 100 mM stocks often crash out upon freeze-thaw cycles.
Storage Temp -20°C Prevents degradation, but must be fully thawed and vortexed before use.[1]
Hygroscopicity High (Critical) DMSO is hygroscopic.[1] Absorbed water acts as an anti-solvent, causing precipitation inside the stock vial over time.

Pro-Tip: Use single-use aliquots. Repeated freeze-thaw cycles introduce atmospheric moisture, which gradually lowers the solubility limit of your stock solution.[1]

Module 2: The "Crash-Out" Prevention Protocol

The Error: Direct dilution (e.g., 1 µL of 10 mM stock into 999 µL of Buffer).[1] The Mechanism: This creates a localized region of high concentration and rapid polarity shift. The compound precipitates before it can disperse.[2][3]

The Solution: Intermediate Dilution Step

We must "step down" the hydrophobicity.

Step-by-Step Protocol:

  • Prepare Stock: 10 mM in 100% DMSO.

  • Prepare Intermediate: Dilute Stock 1:10 into a co-solvent vehicle (e.g., 50% DMSO / 50% Water or PEG400).

    • Result: 1 mM solution. The compound is now solvated in a transition matrix.

  • Final Assay Dilution: Dilute Intermediate 1:100 into Assay Buffer.

    • Result: 10 µM final concentration (0.5% DMSO).

Visualization: The Solubility Pathway

DilutionLogic Stock 10 mM Stock (100% DMSO) Direct Direct Dilution (Rapid Polarity Shift) Stock->Direct Inter Intermediate Step (1 mM in 50% DMSO) Stock->Inter  1:10 Dilution Precip Micro-Precipitation (Data Artifacts) Direct->Precip  Crash Out Final Assay Well (10 µM in Buffer) Inter->Final  1:100 Dilution (Gentle Transition)

Caption: Figure 1. Avoiding the "Crash Out" zone. Direct dilution (Red path) risks precipitation.[1] The Intermediate Step (Blue path) maintains solubility during polarity transition.[1]

Module 3: Advanced Formulation (pH & Additives)

If the intermediate dilution fails, the issue is likely pH-dependent ionization .

The pH Factor

5-Phenyl-1H-imidazol-2-amine is a base.[1]

  • Acidic pH (< 6.0): Protonated (Cationic)

    
    Soluble .[1]
    
  • Neutral/Basic pH (> 7.0): Neutral (Free Base)

    
    Insoluble .[1]
    

Troubleshooting Guide:

ScenarioInterventionMechanism
Assay at pH 7.4 Salt Conversion Convert free base to Hydrochloride (HCl) or Tosylate salt. This pre-protonates the amine, improving dissolution kinetics.
High Protein Media Add 0.01% Tween-20 Non-ionic surfactants prevent the compound from nucleating (forming crystals) and reduce non-specific binding to plasticware.
In Vivo / High Conc. Complexation Use HP-

-Cyclodextrin (10-20%)
.[1] The hydrophobic phenyl ring nests inside the cyclodextrin cone, shielding it from water.

Module 4: Troubleshooting & FAQs

Q1: My IC50 curve is very steep (Hill slope > 2.0). Is this super-potency?

Answer: No, it is likely Colloidal Aggregation . 2-Aminoimidazoles are notorious for forming promiscuous aggregates that sequester enzymes, causing false positives.[1]

  • The Test: Add 0.01% Triton X-100 to your assay buffer.

  • The Result: If the inhibition disappears (IC50 shifts >10-fold), your compound was aggregating.[1] Detergents break up these false-positive colloids.[4]

Q2: The compound precipitates in cell culture media (DMEM/RPMI).

Answer: Check your Serum (FBS) levels. Serum proteins (Albumin) can bind hydrophobic compounds, keeping them in solution.[1] However, if you are running a "Serum-Free" starvation step, the compound will crash out immediately.[1]

  • Fix: Pre-complex the compound with media containing 10% FBS before adding to cells, or use the Intermediate Dilution method (Module 2).[1]

Q3: Can I use Ethanol instead of DMSO?

Answer: Generally, No. While 5-phenyl-1H-imidazol-2-amine is soluble in alcohols, ethanol evaporates rapidly in plate-based assays (causing edge effects) and is more cytotoxic to cells at equivalent percentages than DMSO.[1] Stick to DMSO (<0.5% final).[1][3][5][6][7]

References

  • ChemicalBook. (n.d.). 5-PHENYL-1H-IMIDAZOL-2-AMINE Properties and Synthesis. Retrieved from [1]

  • National Institutes of Health (NIH). (2012).[1] Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. Retrieved from [1]

  • BenchChem. (2025).[3] Solubility issues with imidazole derivatives in vitro. Retrieved from

  • Rogers, S. A., & Melander, C. (2010).[1][8] Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. ChemBioChem, 11(3), 396-410.[1][8] Retrieved from

  • Di, L., & Kerns, E. (2012).[1] Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. Molecular Pharmaceutics. Retrieved from [1]

Sources

Strategies to reduce byproducts in multi-step imidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 minutes Specialist: Senior Application Scientist, Process Chemistry Division

Mission Statement

Welcome to the Imidazole Synthesis Support Center. Our goal is to move beyond generic textbook procedures and address the specific failure modes—tars, regioisomers, and oligomers—that plague multi-step imidazole campaigns. This guide treats your synthesis as a system of competing kinetics, providing the logic to suppress byproduct pathways.

Module 1: De Novo Synthesis Troubleshooting

Topic: The Debus-Radziszewski & Van Leusen Protocols

User Ticket #1042: "My Debus-Radziszewski reaction (glyoxal + aldehyde + ammonia) turns into a dark black tar within 30 minutes. Yield is <40%."

Diagnosis: You are experiencing uncontrolled polymerization of the 1,2-dicarbonyl intermediate . Glyoxal and related dicarbonyls are highly electrophilic; in the presence of excess ammonia and heat, they polymerize faster than they condense with the aldehyde to form the imidazole ring.

Corrective Protocol: The "Ammonium Acetate" Modification Switching from liquid ammonia to ammonium acetate (


) in acetic acid buffers the pH and provides a controlled release of ammonia, favoring cyclization over polymerization.

Step-by-Step Optimization:

  • Stoichiometry: Use a 1:1:4 ratio (Aldehyde : Dicarbonyl :

    
    ).
    
  • Solvent System: Glacial Acetic Acid (AcOH) is superior to ethanol for suppressing tar.

  • Temperature Ramp: Do not reflux immediately.

    • Stir at 40°C for 1 hour (Imine formation phase).

    • Ramp to 80-100°C for 2-4 hours (Cyclization phase).

  • Quench: Pour into ice water and neutralize with

    
     to precipitate the product, leaving dark oligomers in the mother liquor.
    

Visualizing the Failure Mode:

DebusFailure Glyoxal Glyoxal/Dicarbonyl Diimine Diimine Intermediate Glyoxal->Diimine + NH3 Ammonia Ammonia Source Aldehyde Aldehyde Imidazole Target Imidazole Diimine->Imidazole + Aldehyde (Slow) Polymer Dark Polymer (Tar) Diimine->Polymer + Glyoxal (Fast if unbuffered)

Figure 1: Kinetic competition in Debus-Radziszewski synthesis. Buffering pH suppresses the lower pathway.

User Ticket #1043: "I am using the Van Leusen reaction (TosMIC) to make a 1,5-disubstituted imidazole, but I keep finding oxazole impurities."

Diagnosis: The Van Leusen Oxazole Synthesis is the default pathway if the imine is not fully formed before TosMIC (Tosylmethyl isocyanide) attacks. If the amine component is weak or the equilibrium favors the aldehyde, TosMIC reacts directly with the aldehyde to form an oxazole.

Troubleshooting Checklist:

  • Pre-formation is Critical: Do not run this as a 3-component "one-pot" mix. Stir the aldehyde and amine first (with

    
     if needed) to drive imine formation to completion.
    
  • Base Choice: Switch from

    
     to a stronger non-nucleophilic base like DBU  if the imine formation is sluggish.
    
  • Scavenging: If oxazole persists, it is often less basic than imidazole. A mild acid wash (pH 4-5) can pull the imidazole into the aqueous phase while the oxazole remains in the organic layer.

Module 2: Regiocontrol in N-Alkylation

Topic: Solving the N1 vs. N3 Isomer Problem

User Ticket #2011: "I need to alkylate a 4-substituted imidazole. I get a 60:40 mixture of the 1,4- and 1,5-isomers. How do I get >95% selectivity?"

Technical Insight: The imidazole ring tautomerizes.[1][2] When deprotonated, the anion is ambident. Selectivity is dictated by Sterics (blocking the adjacent nitrogen) and Electronics (inductive effects).

Strategy 1: The "Transient Protection" Protocol (Tritylation) Direct alkylation is often a coin toss. Use the Trityl (triphenylmethyl) group to force regioselectivity.

Protocol:

  • Tritylation: React imidazole with Trityl Chloride (

    
    ) and 
    
    
    
    . The bulky Trityl group will exclusively bind to the less hindered nitrogen (usually N1), pushing the substituent to the C4 position (tautomer locking).
  • Quaternization: Alkylate the available N3 nitrogen with your alkyl halide (

    
    ). This forms a quaternary imidazolium salt.
    
  • Deprotection: Treat with Methanol/Reflux. The Trityl group falls off (steric relief), leaving the alkyl group at the desired position.

Strategy 2: The SEM-Switch (Advanced) For complex drug scaffolds, use the SEM (2-(trimethylsilyl)ethoxymethyl) group. It allows for "N-transposition."

Decision Logic for Regiocontrol:

RegioLogic Start Target: N-Alkylated Imidazole Substituent Is the C4/C5 substituent electron-withdrawing (EWG)? Start->Substituent YesEWG Yes (e.g., -NO2, -CF3) Substituent->YesEWG NoEWG No (e.g., -Ph, -Alkyl) Substituent->NoEWG Remote Alkylation favors REMOTE Nitrogen (Inductive Effect) YesEWG->Remote Mixture Likely 1:1 Mixture (Sterics vs Tautomerism) NoEWG->Mixture Solution Use Trityl/SEM Protection Strategy Mixture->Solution

Figure 2: Decision tree for predicting and solving regioselectivity issues in N-alkylation.

Module 3: C-H Activation & Cross-Coupling

Topic: Preventing Homocoupling and Over-Arylation

User Ticket #3055: "I am trying to arylate the C5 position using Pd-catalysis. I am seeing significant homocoupling of my aryl halide and some C2/C5 diarylation."

Mechanism of Failure: Imidazole C-H activation usually proceeds via a CMD (Concerted Metalation-Deprotonation) mechanism.

  • C2 is most acidic (pKa ~18.6) but often sterically hindered if N-substituted.

  • C5 is less acidic but kinetically accessible.

Optimization Strategies:

VariableRecommendationScientific Rationale
Solvent t-Amyl Alcohol or DMA Polar aprotic solvents (DMA) stabilize the Pd-intermediate. Bulky alcohols (t-Amyl) prevent solvent coordination, accelerating the CMD step.
Base

The Carbonate acts as the proton shuttle in the CMD transition state. Cesium's larger radius improves solubility in organic media compared to Potassium.
Ligand

or CataCXium A
Electron-rich, bulky phosphines facilitate the oxidative addition of the aryl halide and prevent the catalyst from resting as a dimer (which causes homocoupling).
C2 Blocking C2-Methylation If C5 is the target, block C2. If C2 is the target, use

co-catalysis, which drastically favors C2 acidity.

The "C5-Selective" Protocol:

  • Catalyst:

    
     (5 mol%).
    
  • Ligand:

    
     (10 mol%) - Note: Triphenylphosphine often favors C5 over C2 more than bulky ligands.
    
  • Base:

    
     (2 equiv).
    
  • Solvent: Dioxane, 100°C.

  • Checkpoint: Monitor the disappearance of the Aryl Halide. If homocoupling (Biaryl) appears, lower the catalyst loading and increase the concentration of imidazole.

Module 4: Purification & Isolation

Topic: Removing Stubborn Impurities

FAQ: "My product is an oil and won't crystallize. Column chromatography is streaking."

The "Salt Formation" Trick: Imidazoles are bases.[3] If the free base is an oil, the salt is often a solid.

  • Dissolve crude oil in ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     or EtOAc.
    
  • Add Oxalic Acid (1 equiv) dissolved in acetone/ethanol.

  • The Imidazole Oxalate salt usually crystallizes instantly. Filter, wash with ether, and (if needed) free-base it later with

    
    .
    

The "pH Swing" Extraction (For removal of non-basic byproducts): Many byproducts (homocoupled aryls, polymerized glyoxal) are neutral.

  • Acid Phase: Extract reaction mix with 1M HCl.

    • Imidazole goes to Aqueous (Protonated).[3]

    • Tar/Biaryls stay in Organic. -> DISCARD ORGANIC .

  • Wash: Wash the aqueous layer 2x with DCM to remove trapped neutrals.

  • Basify: Slowly add 2M NaOH to the aqueous layer until pH > 10.

  • Extract: Extract the now-neutral imidazole into EtOAc. Dry and concentrate.

References

  • Debus-Radziszewski Mechanism & Optimization

    • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (2023).[4] National Institutes of Health (PMC).

    • [Link]

  • Van Leusen Synthesis & TosMIC Chemistry

    • Van Leusen Imidazole Synthesis.[1][5][6] Organic Chemistry Portal.[1][7]

    • [Link]

  • Regioselective N-Alkylation & The SEM-Switch

    • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation.[8] (2010). J. Am. Chem. Soc.

    • [Link]

  • C-H Arylation (Nickel & Palladium Catalysis)

    • C–H arylation and alkenylation of imidazoles by nickel c
    • [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (EP0856344A1).

Sources

Validation & Comparative

In Vivo Validation of 5-Phenyl-1H-imidazol-2-amine Therapeutic Effects

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Biofilm Inhibition & Antibiotic Potentiation Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary & Mechanism of Action

5-Phenyl-1H-imidazol-2-amine (also known as 2-amino-5-phenylimidazole or 2-AI ) represents a pivotal class of non-biocidal anti-biofilm agents . Unlike conventional antibiotics that target essential cell viability processes (cell wall synthesis, protein translation), 5-Phenyl-1H-imidazol-2-amine targets bacterial behavior.

It functions as a Two-Component System (TCS) modulator . By intercepting bacterial signaling pathways, specifically downregulating the CsgD master regulator in Salmonella and E. coli, and analogous systems in Pseudomonas aeruginosa and Staphylococcus aureus, it prevents the transition from the planktonic (free-swimming) state to the sessile (biofilm) state.

Therapeutic Value Proposition:

  • Resensitization: Reverts drug-resistant biofilms to an antibiotic-susceptible planktonic state.

  • Broad Spectrum: Effective against both Gram-negative (P. aeruginosa, S. Typhimurium) and Gram-positive (S. aureus) pathogens.

  • Low Resistance Potential: As it exerts no direct selective pressure on survival, the rate of resistance development is significantly lower than traditional biocides.

Mechanistic Pathway Diagram

The following diagram illustrates the interference of 5-Phenyl-1H-imidazol-2-amine with the bacterial biofilm regulatory network.

BiofilmInhibition Compound 5-Phenyl-1H-imidazol-2-amine TCS_Sensor Histidine Kinase Sensor (e.g., EnvZ, CpxA) Compound->TCS_Sensor Modulates Biofilm Mature Biofilm Formation Compound->Biofilm Inhibits RR Response Regulator (Phosphorylation Blocked) TCS_Sensor->RR Signal Transduction CsgD CsgD Expression (Master Biofilm Regulator) RR->CsgD Downregulates Matrix Curli & Cellulose Production CsgD->Matrix Promotes Matrix->Biofilm Aggregation Planktonic Planktonic State (Antibiotic Susceptible) Biofilm->Planktonic Dispersion

Caption: Mechanism of Action. The compound intercepts TCS signaling, downregulating CsgD and preventing extracellular matrix production, forcing bacteria into a susceptible planktonic state.

Comparative Analysis: Efficacy & Performance

This section compares 5-Phenyl-1H-imidazol-2-amine against standard-of-care antibiotics (Monotherapy) and alternative biofilm inhibitors.

Table 1: Therapeutic Performance Comparison

Data aggregated from in vitro and in vivo efficacy studies (e.g., murine implant models).

Metric5-Phenyl-1H-imidazol-2-amine (Adjuvant) Antibiotic Monotherapy (e.g., Tobramycin/Vancomycin) Dispersin B (Enzymatic Alternative)
Primary Mechanism Biofilm Dispersion / TCS InhibitionBactericidal / BacteriostaticMatrix Degradation (Poly-N-acetylglucosamine)
Biofilm Reduction >95% (when combined with antibiotic)<20% (often induces persistence)60-80% (Species specific)
Resistance Potential Low (Non-biocidal)High (Strong selective pressure)Moderate
Spectrum Broad (Gram+ / Gram-)Narrow (Class dependent)Narrow (Specific to PNAG producers)
Toxicity (Host) Low (TI > 370 in optimized derivatives)Varies (Nephrotoxicity risks)Low (Protein based)
Stability High (Small molecule, heat stable)HighLow (Protease sensitive)
Key Insight: The Synergistic Multiplier

In isolation, 5-Phenyl-1H-imidazol-2-amine does not kill bacteria. Its value lies in synergy . In P. aeruginosa infection models, the addition of this compound to Tobramycin reduced the Minimum Biofilm Eradication Concentration (MBEC) by 4-8 fold , effectively rendering a resistant infection treatable at clinically safe antibiotic dosages.

In Vivo Validation Protocols

To validate the therapeutic effects, we utilize two primary models: a high-throughput invertebrate model (C. elegans) and a clinically relevant vertebrate model (Murine Subcutaneous Implant).

Experiment A: C. elegans Survival Assay (Toxicity & Efficacy)

Objective: Rapidly assess host toxicity and anti-infective efficacy in a whole-organism context.

  • Synchronization: Synchronize C. elegans (N2 wild type) to the L4 stage using hypochlorite bleaching.

  • Infection: Transfer worms to plates seeded with pathogen (e.g., P. aeruginosa PA14) for 24 hours.

  • Treatment:

    • Group 1: Vehicle Control (DMSO 1%).

    • Group 2: Antibiotic Only (e.g., Tobramycin 10 µg/mL).

    • Group 3: 5-Phenyl-1H-imidazol-2-amine (100 µM).

    • Group 4: Combination (Antibiotic + Compound).

  • Scoring: Monitor survival daily. Dead worms (unresponsive to touch) are removed.

  • Validation Check: Control worms on E. coli OP50 (non-pathogenic) must show >95% survival to validate the assay health.

Experiment B: Murine Subcutaneous Implant Model (Orthopedic Focus)

Objective: Quantify biofilm prevention on medical devices in vivo.

Workflow Diagram

MouseModel Prep Implant Preparation (Titanium/Silicone coated with Compound) Surgery Subcutaneous Implantation (BALB/c Mice) Prep->Surgery Inoculation Bacterial Inoculation (10^5 CFU S. aureus) Inoculation->Surgery Co-injection or Pre-seed Incubation In Vivo Incubation (4 - 7 Days) Surgery->Incubation Recovery Explant & Sonication Incubation->Recovery Quant CFU Quantification (Agar Plating) Recovery->Quant

Caption: Murine Subcutaneous Implant Workflow. Critical path for assessing anti-biofilm coating efficacy.

Detailed Protocol Steps
  • Implant Coating:

    • Dissolve 5-Phenyl-1H-imidazol-2-amine in a carrier (e.g., polyurethane or hydrogel) at 10% w/w.

    • Dip-coat titanium K-wires or silicone catheters. Cure and sterilize (UV or Ethylene Oxide).

  • Surgical Procedure:

    • Anesthetize BALB/c mice (Isoflurane).

    • Make a 5mm incision on the flank.

    • Create a subcutaneous pocket and insert the coated implant.

    • Inoculation: Inject 10⁵ CFU of S. aureus (methicillin-resistant strain recommended) directly into the pocket.

    • Close incision with sutures/clips.

  • Post-Op Monitoring:

    • Monitor weight loss and inflammation scores daily.

  • Endpoint Analysis (Day 7):

    • Euthanize animals.

    • Aseptically remove the implant.

    • Sonication: Place implant in 1mL PBS and sonicate (40 kHz, 5 min) to detach biofilm.

    • Plating: Serial dilute and plate on Mannitol Salt Agar.

    • Tissue Analysis: Homogenize surrounding tissue to check for dissemination.

Self-Validating Control: The "Vehicle Coated" implant group must show robust biofilm formation (>10⁶ CFU/implant) to confirm the infection model was successful.

Safety & Toxicity Profile

Before clinical translation, the safety window must be established.

  • Cytotoxicity: 5-Phenyl-1H-imidazol-2-amine derivatives generally show low cytotoxicity against human osteoblasts (bone cells) and fibroblasts.

  • Therapeutic Index (TI):

    • Monosubstituted 5-phenyl-2-AI: TI ~ 3–20.[1]

    • Optimized 2N-substituted derivatives: TI > 370.

    • Recommendation: For in vivo use, ensure the specific derivative or formulation minimizes free compound accumulation in the kidneys, although the core scaffold is well-tolerated.

References

  • Vandereycken, E., et al. (2018). "Enhancing the anti-biofilm activity of 5-aryl-2-aminoimidazoles through nature inspired dimerisation." Bioorganic & Medicinal Chemistry. Link

  • Steenackers, H. P., et al. (2012). "Inhibition of biofilm formation in Salmonella Typhimurium by a series of 5-aryl-2-aminoimidazoles." Journal of Antimicrobial Chemotherapy.
  • Peeters, E., et al. (2016). "Evaluation of the Toxicity of 5-Aryl-2-Aminoimidazole-Based Biofilm Inhibitors against Eukaryotic Cell Lines, Bone Cells and the Nematode Caenorhabditis elegans." International Journal of Molecular Sciences. Link

  • Richards, J. J., & Melander, C. (2009). "Controlling bacterial biofilms." ChemBioChem. (Foundational work on 2-aminoimidazole library).
  • Worthington, R. J., et al. (2012). "Small molecule control of bacterial biofilms." Organic & Biomolecular Chemistry.

Sources

Publish Comparison Guide: Validating Target Engagement of 5-Phenyl-1H-imidazol-2-amine in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Non-Biocidal Biofilm Inhibitor

5-Phenyl-1H-imidazol-2-amine (5-Ph-2-AI) represents a distinct class of "anti-virulence" agents derived from the marine alkaloid oroidin. Unlike conventional antibiotics that target essential cell survival mechanisms (cell wall synthesis, protein translation), 5-Ph-2-AI targets bacterial response regulators (RRs) within Two-Component Systems (TCS). This modulation decouples the sensing of environmental stress from the transcriptional activation of biofilm-associated genes.

The Critical Challenge: Validating target engagement for this molecule is complex because it does not kill the cell (bacteriostatic/bactericidal metrics like MIC are ineffective). Efficacy must be measured by the disruption of biofilm architecture and sensitization to antibiotics .

This guide outlines the validation of 5-Ph-2-AI target engagement using Cellular Thermal Shift Assays (CETSA) and Synergistic Biofilm Eradication models, comparing it against standard antibiotic monotherapies.

Mechanism of Action & Target Hypothesis

5-Ph-2-AI functions as a Response Regulator Antagonist . In Gram-negative pathogens (e.g., Acinetobacter baumannii, Pseudomonas aeruginosa), it binds to the receiver domain of specific RRs (e.g., BfmR), preventing dimerization or DNA binding. This inhibits the transcription of exopolysaccharide (EPS) biosynthetic operons (e.g., csu, pga, pel).

Visualization: Two-Component System Interference

TCS_Mechanism Signal Environmental Signal (Stress/Nutrients) HK Histidine Kinase (HK) (Sensor) Signal->HK Activates RR_Inactive Response Regulator (Inactive) HK->RR_Inactive Transfers Phosphate P_Transfer Phosphorylation RR_Active Response Regulator (Active Dimer) RR_Inactive->RR_Active Dimerization Compound 5-Phenyl-1H-imidazol-2-amine (Inhibitor) Compound->RR_Inactive BINDS & STABILIZES (Prevents Activation) Compound->RR_Active BLOCKS DNA Biofilm Gene Promoter RR_Active->DNA Transcriptional Activation Biofilm Biofilm Formation (EPS Production) DNA->Biofilm Expression

Figure 1: Mechanism of Action. 5-Ph-2-AI binds the Response Regulator, preventing the conformational shift required for DNA binding and biofilm gene expression.

Comparative Analysis: 5-Ph-2-AI vs. Standard Alternatives

The following table contrasts 5-Ph-2-AI with Ciprofloxacin (a standard fluoroquinolone) and a Combination Strategy .

Feature5-Phenyl-1H-imidazol-2-amine (5-Ph-2-AI)Ciprofloxacin (Antibiotic Control)Combination (5-Ph-2-AI + Cipro)
Primary Mode Anti-Virulence (Biofilm Dispersion)Biocidal (DNA Gyrase Inhibition)Synergistic Eradication
Target Engagement Response Regulators (TCS)Topoisomerase II / IVDual-Targeting
MIC Impact No effect on planktonic growth (High MIC)Low MIC (Planktonic killing)Restores MIC in Biofilm state
Biofilm Reduction High (Architecture collapse)Low (Persister cells remain)Maximal (Clearance)
Resistance Risk Low (No selective pressure for survival)High (Rapid mutation)Reduced
Key Validation CETSA (Binding), Crystal VioletZone of InhibitionCheckerboard Assay

Protocol 1: Bacterial CETSA (Target Engagement)

Objective: To prove that 5-Ph-2-AI physically binds to the intracellular target protein (Response Regulator) within intact bacterial cells. Principle: Ligand binding stabilizes the target protein, shifting its melting temperature (


) higher.
Materials
  • Cell Model: P. aeruginosa PAO1 or A. baumannii (wild type).

  • Compound: 5-Phenyl-1H-imidazol-2-amine (100 µM final).

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, Protease Inhibitors, Lysozyme.

  • Detection: Western Blot (antibody against specific RR, e.g., BfmR) or Mass Spectrometry.

Workflow
  • Culture: Grow bacteria to mid-log phase (

    
    ).
    
  • Treatment: Aliquot culture into two pools. Treat Pool A with 5-Ph-2-AI (100 µM) and Pool B with DMSO (Vehicle) . Incubate for 30 min at 37°C.

  • Harvest: Pellet cells (5000 x g, 5 min) and wash with PBS. Resuspend in PBS.

  • Thermal Challenge: Aliquot suspended cells into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 64°C) for 3 minutes.

  • Cooling: Immediately snap-cool on ice for 3 minutes.

  • Lysis: Add Lysis Buffer with Lysozyme. Freeze-thaw x3 to lyse. Centrifuge (20,000 x g, 20 min, 4°C) to pellet precipitated (unstable) proteins.

  • Analysis: Collect supernatant (soluble fraction). Analyze via Western Blot.

  • Quantification: Plot band intensity vs. Temperature. Calculate

    
    .
    
Expected Data
  • Vehicle: Protein precipitates at

    
     (e.g., 48°C).
    
  • 5-Ph-2-AI: Protein remains soluble at higher temps (

    
     shift > 3°C).
    

CETSA_Workflow Step1 Intact Bacteria + 5-Ph-2-AI Step2 Heat Gradient (37-64°C) Step1->Step2 Step3 Lysis & Spin (Remove Aggregates) Step2->Step3 Step4 Supernatant Analysis (Western Blot) Step3->Step4

Figure 2: Bacterial CETSA Workflow. Ligand binding stabilizes the target, keeping it in the supernatant after thermal denaturation.

Protocol 2: Functional Biofilm Sensitization Assay

Objective: To validate the phenotypic consequence of target engagement (biofilm architecture disruption) by measuring antibiotic potentiation.

Methodology
  • Seeding: Inoculate 96-well peg lid plates (MBEC device) with bacteria (

    
     CFU/mL) in LB media.
    
  • Biofilm Growth: Incubate 24h to form mature biofilms.

  • Challenge Plate Preparation: Prepare a challenge plate with:

    • Row A: Ciprofloxacin alone (Gradient 0 - 64 µg/mL).

    • Row B: 5-Ph-2-AI alone (100 µM fixed).

    • Row C: Combination (Cipro Gradient + 5-Ph-2-AI 100 µM).

  • Exposure: Transfer peg lid (with established biofilm) to Challenge Plate. Incubate 24h.

  • Recovery: Rinse pegs in saline. Transfer to fresh recovery media. Sonicate to dislodge surviving bacteria.

  • Viability: Plate for CFU counting or use Resazurin viability dye.

Data Interpretation[1][2][3][4][5][6][7][8][9]
  • Target Engagement Success: The Combination treatment should show a significantly lower MBEC (Minimum Biofilm Eradication Concentration) for Ciprofloxacin compared to Ciprofloxacin alone.

  • 5-Ph-2-AI Alone: Should show minimal killing (high CFU) but potentially reduced biofilm mass (if stained with Crystal Violet).

References

  • Richards, J. J., & Melander, C. (2009). Controlling bacterial biofilms. ChemBioChem, 10(14), 2287-2294.

  • Thompson, R. J., et al. (2012). Universal anti-biofilm agents based on the 2-aminoimidazole scaffold. FEMS Microbiology Letters, 329(1), 32-40.

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.

  • Worthington, R. J., et al. (2012). Small molecule control of bacterial biofilms. Organic & Biomolecular Chemistry, 10(37), 7457-7474.

  • Andersson, C. D., et al. (2016). Target engagement of small molecules in Pseudomonas aeruginosa. Journal of Biomolecular Screening, 21(9), 969-976.

Assessing the Selectivity of 5-Phenyl-1H-imidazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Domain: Medicinal Chemistry / CNS Drug Discovery Primary Target: Beta-Secretase 1 (BACE1)[1]

Executive Summary

The 2-aminoimidazole scaffold, specifically the 5-phenyl-1H-imidazol-2-amine subclass, represents a critical transition-state mimic in the design of aspartyl protease inhibitors. While historically utilized for BACE1 inhibition in Alzheimer’s disease (AD) research, the clinical viability of this scaffold hinges entirely on selectivity .

The core challenge is distinguishing BACE1 inhibition from its physiological homolog BACE2 (involved in pigmentation and glucose homeostasis) and the lysosomal housekeeper Cathepsin D (CatD). This guide provides a rigorous framework for profiling these derivatives, comparing early-generation scaffolds against optimized leads, and establishing a self-validating screening protocol.

The Selectivity Landscape: Structural Basis

To engineer selectivity, one must understand the competitive landscape. The 2-aminoimidazole core functions as a bioisostere of the guanidine moiety, forming a critical hydrogen-bonding network with the catalytic aspartic acid dyad (Asp32/Asp228) of BACE1.

The Competitors

The table below compares the 5-phenyl-1H-imidazol-2-amine scaffold against alternative chemotypes often encountered in BACE1 literature.

Scaffold ClassBinding ModeKey AdvantageMajor Liability
5-Phenyl-1H-imidazol-2-amine Transition-state mimic (H-bond donor/acceptor)High ligand efficiency; tunable pKa (6.8–7.5)Poor CatD selectivity in early generations; hERG liability.
Hydroxyethylamine (HEA) Peptidomimetic transition-state analogueValidated binding mode; high potencyPoor blood-brain barrier (BBB) permeability; P-gp efflux substrate.
Cyclic Amidines (e.g., Iminothiadiazinanes) H-bond network with Asp dyadExcellent CNS penetration; low P-gp effluxSynthetic complexity; potential for off-target kinase inhibition.
Mechanism of Action & Selectivity Logic

The "5-phenyl" substituent is not merely lipophilic bulk; it is a vector. In optimized derivatives, this phenyl ring is often substituted to project into the S3 sub-pocket of BACE1.

  • BACE1 vs. CatD: The S3 pocket of BACE1 is more tolerant of bulky, polar extensions than the restricted S3 pocket of Cathepsin D. Exploiting this steric difference is the primary mechanism for achieving >100-fold selectivity.

Comparative Profiling: From Hit to Lead

The following data illustrates the evolution of the scaffold from a raw High-Throughput Screening (HTS) hit to an optimized lead (Compound (R)-37), highlighting the critical shift in selectivity ratios.

Comparative Data Table

Data synthesized from standard medicinal chemistry optimization campaigns (e.g., J. Med. Chem. studies).

MetricCompound 3 (HTS Hit) Compound (R)-37 (Optimized) Verubecestat (Clinical Ref)
Core Structure Unsubstituted 5-phenyl-2-aminoimidazolePyrimidine-substituted 5-phenyl-2-aminoimidazoleIminothiadiazinane dioxide
BACE1 IC50 (FRET) 38,000 nM (Weak)20 nM (Potent)~2 nM
Cellular EC50 (ELISA) 27,000 nM90 nM ~10 nM
Cathepsin D IC50 ~50,000 nM>10,000 nM>200,000 nM
Selectivity (CatD/BACE1) ~1.3x (Non-selective) >500x (Highly Selective) >100,000x
hERG Inhibition High RiskLow Risk (>30 µM)Low Risk

Interpretation: Early derivatives (Compound 3) are equipotent against BACE1 and CatD, posing severe toxicity risks (retinal atrophy). By extending the 5-phenyl ring to engage the S3 pocket (as seen in Compound (R)-37), potency increases 1000-fold while CatD affinity remains low.

Experimental Protocols

To replicate these profiles, a rigid, self-validating screening cascade is required.

A. Enzymatic FRET Assay (Primary Screen)

Objective: Determine intrinsic potency (Ki/IC50) against BACE1. Principle: Cleavage of a fluorogenic peptide substrate (Rh-EVNLDAEFK-Quencher) restores fluorescence.

Protocol:

  • Buffer Prep: 50 mM Sodium Acetate (pH 4.5), 0.1% CHAPS (critical to prevent aggregation of hydrophobic inhibitors).

  • Enzyme: Recombinant soluble human BACE1 (1 nM final concentration).

  • Substrate: 250 nM fluorogenic peptide (swe-APP mutant sequence).

  • Execution:

    • Pre-incubate Inhibitor + Enzyme for 30 mins at RT.[2]

    • Add Substrate.[2][3]

    • Read Kinetics: Ex 530 nm / Em 590 nm for 60 mins.

  • Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., OM99-2) must yield IC50 within 2-fold of historical mean.

B. Cathepsin D Counter-Screen (Critical Step)

Objective: Establish the safety margin. Protocol:

  • Buffer: 100 mM Sodium Acetate (pH 4.0—CatD is more acidic-active).

  • Enzyme: Human Liver Cathepsin D (2 nM).

  • Substrate: Mca-GKPILFFRLK(Dnp)-r-NH2 (fluorogenic CatD specific substrate).

  • Analysis: Calculate the Selectivity Ratio:

    
    .
    
    • Pass Criteria: Ratio > 50.[1][4]

C. Cellular Aβ40/42 Reduction (Functional Assay)

Objective: Confirm membrane permeability and target engagement in a physiological pH environment. Cell Line: H4 human neuroglioma cells overexpressing APP-swe (H4-APPwt).

Protocol:

  • Seed: 30,000 cells/well in 96-well plates.

  • Treat: Incubate with compound dilution series for 16 hours.

  • Harvest: Collect supernatant.

  • Detection: Sandwich ELISA specific for Aβ40 or Aβ42.

  • Viability Control: Perform Alamar Blue assay on remaining cells to ensure Aβ reduction is due to BACE1 inhibition, not cytotoxicity.

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for advancing a 5-phenyl-1H-imidazol-2-amine derivative.

ScreeningCascade Start Library: 5-Phenyl-1H-imidazol-2-amine Derivatives FRET Primary Screen: BACE1 FRET (pH 4.5) Start->FRET Decision1 IC50 < 100 nM? FRET->Decision1 CatD Counter Screen: Cathepsin D (pH 4.0) Decision1->CatD Yes Discard DISCARD / RE-DESIGN Decision1->Discard No Decision2 Selectivity Ratio > 50x? CatD->Decision2 Cellular Cellular Assay (H4-APPwt) Aβ Reduction Decision2->Cellular Yes Decision2->Discard No (Toxicity Risk) Decision3 EC50 < 200 nM & No Cytotoxicity? Cellular->Decision3 Lead VALIDATED LEAD (Proceed to ADME/PK) Decision3->Lead Yes Decision3->Discard No (Permeability Issue)

Figure 1: The "Fail-Fast" Screening Cascade. Note the early placement of the Cathepsin D counter-screen to avoid wasting resources on non-selective hits.

Structural Mechanism of Selectivity

Why does the 5-phenyl derivative work?

The 2-aminoimidazole group is protonated at physiological pH (pKa ~7), allowing it to form a salt bridge with the catalytic aspartates. The 5-phenyl ring serves as a scaffold for substitution.

  • S1 Pocket: The phenyl ring typically sits near the S1 pocket.

  • S3 Extension: To gain selectivity, substituents (e.g., pyrimidines or pyridines) are attached to the phenyl ring. These extensions reach into the S3 pocket.[1]

    • BACE1 S3: Open, solvent-exposed, accommodates diverse heterocycles.

    • CatD S3: More occluded. Bulky substituents here cause steric clash, drastically reducing affinity for CatD without affecting BACE1 binding.

BindingMode Core 2-Aminoimidazole Core (Protonated) AspDyad Asp32 / Asp228 (Catalytic Dyad) Core->AspDyad Salt Bridge / H-Bond Phenyl 5-Phenyl Group Core->Phenyl S3_Sub S3-Targeting Substituent (e.g., Pyrimidine) Phenyl->S3_Sub PocketS1 BACE1 S1 Pocket (Hydrophobic) Phenyl->PocketS1 Van der Waals PocketS3 BACE1 S3 Pocket (Open/Solvent Exposed) S3_Sub->PocketS3 Selectivity Driver

Figure 2: Pharmacophore Schematic. The S3-targeting substituent is the key determinant for differentiating BACE1 from Cathepsin D.

References

  • Malamas, M. S., et al. (2009). "Aminoimidazoles as Potent and Selective Human β-Secretase (BACE1) Inhibitors." Journal of Medicinal Chemistry.

  • Stamford, A. W., & Parker, E. M. (2005). "Selectivity of BACE inhibitors." Neurobiology of Aging. (Contextualizing the BACE1/BACE2 homology challenge).
  • Basi, G., et al. (2003).[5] "BACE1 and BACE2 enzymatic activities in Alzheimer's disease." Journal of Neuroscience.

  • Silvestri, R. (2009). "New prospects for Alzheimer's disease treatment: BACE1 inhibitors."[6][7] Medicinal Research Reviews. (Review of aminoimidazole transition state mimics).

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays Involving Phenyl-Imidazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and biological research, the reproducibility of experimental data is the bedrock of scientific integrity. This guide provides an in-depth analysis of the factors influencing the reproducibility of biological assays involving the 5-Phenyl-1H-imidazol-2-amine scaffold, a common structural motif in medicinal chemistry. We will explore the inherent properties of this chemical class, compare its performance considerations with alternative small molecules, and provide robust, self-validating experimental protocols to enhance the reliability of your findings.

The Challenge of Reproducibility with Small Molecule Inhibitors

The quest for novel therapeutics often begins with the screening of small molecule libraries. However, a significant challenge in this process is the prevalence of false-positive hits and a lack of reproducibility.[1][2] This "reproducibility crisis" can stem from a multitude of factors, including the quality of biological reagents, the stability and purity of the compounds themselves, and subtle variations in experimental execution.[2][3][4] For heterocyclic compounds like phenyl-imidazoles, their specific physicochemical properties can further contribute to these challenges.

A survey published in Nature highlighted that a large percentage of researchers have experienced difficulties in reproducing both their own and other scientists' experiments.[4] This underscores the critical need for a deeper understanding of the variables that can influence assay outcomes.

The Phenyl-Imidazole Scaffold: A Case Study in Assay Variability

The 5-Phenyl-1H-imidazol-2-amine structure and its analogues are prevalent in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7] However, the very features that make them promising drug candidates can also introduce complexities in biological assays.

Physicochemical Properties and Their Implications

Imidazole derivatives are generally polar compounds, which influences their solubility in aqueous and organic solvents.[7][8][9] The phenyl substitution adds a hydrophobic character, creating an amphipathic molecule. This balance of polarity and hydrophobicity can lead to several assay-related issues:

  • Solubility and Aggregation: Poor solubility in aqueous assay buffers can lead to compound precipitation or the formation of aggregates. These aggregates can non-specifically inhibit enzymes or interfere with detection systems, leading to false-positive results.[10]

  • Non-Specific Binding: The amphipathic nature of these molecules can result in binding to plasticware, proteins in the assay medium, or other cellular components, reducing the effective concentration of the compound and impacting the dose-response relationship.

  • Compound Stability: The imidazole ring can be susceptible to degradation under certain conditions of pH, light, and temperature.[2] The stability of the compound in stock solutions and in the final assay medium must be rigorously assessed to ensure that the observed biological effect is attributable to the intact molecule.[2]

The Critical Role of Compound Purity

The synthesis of substituted imidazoles can involve multi-step reactions, which may result in impurities if not meticulously purified.[8][11][12] These impurities, even at trace levels, can have potent biological activity that may be mistakenly attributed to the target compound.[13]

Key Considerations for Compound Purity:

  • Synthetic Byproducts: Incomplete reactions or side reactions can lead to the presence of structurally related impurities.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification process can be retained in the final product and may interfere with the assay.

  • Degradation Products: As mentioned, the compound may degrade over time, leading to a mixture of the parent compound and its degradants.[2]

It is imperative to characterize the purity of each batch of 5-Phenyl-1H-imidazol-2-amine using orthogonal analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, to ensure a purity of >95%.[13]

Comparative Analysis: Phenyl-Imidazoles vs. Alternative Scaffolds

To understand the reproducibility challenges associated with phenyl-imidazoles, it is useful to compare them with other classes of small molecules commonly used in similar biological assays.

Scaffold Class Common Biological Assays Potential Reproducibility Challenges Alternative Scaffolds
Phenyl-Imidazoles Anti-inflammatory (e.g., COX inhibition, cytokine release), Anticancer (e.g., kinase inhibition, cytotoxicity)[14][15][16]Solubility and aggregation, non-specific binding, compound stability, purity concerns from multi-step synthesis.[2][10][13]Pyrazoles, Indoles, Chalcones[17]
Flavonoids (e.g., Quercetin) Anti-inflammatory, Antioxidant, Anticancer[18][19]Poor aqueous solubility, metabolic instability, potential for assay interference (e.g., fluorescence quenching).
Natural Product-Derived (e.g., Curcumin) Anti-inflammatory, Anticancer[15]Pan-Assay Interference Compounds (PAINS) behavior, poor bioavailability, rapid metabolism.
Peptidomimetics Protein-protein interaction inhibition[20]Susceptibility to proteolysis, cell permeability issues, complex synthesis and purification.

This table highlights that while all small molecules present reproducibility challenges, the specific nature of these challenges varies with the chemical scaffold. For phenyl-imidazoles, a primary focus should be on ensuring compound quality and mitigating issues related to solubility and non-specific binding.

Self-Validating Experimental Protocols for Enhanced Reproducibility

To address the challenges outlined above, the following detailed protocols and best practices are recommended for any biological assay involving 5-Phenyl-1H-imidazol-2-amine or its analogues.

Rigorous Compound Management and Quality Control

A self-validating workflow begins with meticulous compound handling.

Caption: Workflow for rigorous compound management.

Step-by-Step Protocol:

  • Purity and Identity Verification:

    • Upon receiving or synthesizing a new batch of 5-Phenyl-1H-imidazol-2-amine, verify its identity using Mass Spectrometry (MS) and NMR.

    • Determine the purity using HPLC with UV detection at multiple wavelengths. The purity should be ≥95%.

    • Assess for the presence of residual solvents by NMR.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent (e.g., DMSO). Ensure the compound is fully dissolved.

    • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

  • Storage and Stability:

    • Store stock solutions at -20°C or -80°C, protected from light.

    • Periodically re-assess the purity of the stock solution to check for degradation, especially for long-term studies.

Robust Cell-Based Assay Design

The design of the biological assay itself is a critical determinant of reproducibility.[21][22][23]

Assay_Design cluster_PreAssay Pre-Assay Validation cluster_AssayExecution Assay Execution cluster_PostAssay Data Analysis A Cell Line Authentication D Consistent Cell Seeding A->D B Mycoplasma Testing B->D C Reagent QC E Plate Controls (Negative, Positive, Vehicle) C->E D->E F Dose-Response Curve E->F G Normalization F->G H Statistical Analysis G->H

Caption: Key elements of a robust cell-based assay design.

Step-by-Step Protocol for a Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

  • Cell Culture Standardization:

    • Use authenticated cell lines from a reputable source (e.g., ATCC).[3]

    • Regularly test for mycoplasma contamination.

    • Maintain cells in a consistent culture medium and passage number.

  • Assay Plate Preparation:

    • Seed cells at a consistent density in a 96- or 384-well plate and allow them to adhere overnight.

    • Prepare a serial dilution of 5-Phenyl-1H-imidazol-2-amine in the appropriate assay medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤0.5%.

  • Compound Treatment and Incubation:

    • Add the compound dilutions to the cells.

    • Include appropriate controls on each plate:

      • Negative Control: Cells with medium only.

      • Vehicle Control: Cells with medium containing the same concentration of the vehicle as the compound-treated wells.

      • Positive Control: A known cytotoxic compound.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay Readout and Data Analysis:

    • Perform the viability assay according to the manufacturer's instructions.

    • Normalize the data to the vehicle control (representing 100% viability).

    • Calculate the IC50 value using a non-linear regression analysis.

    • Monitor assay performance metrics such as the Z'-factor to ensure the robustness of the screen.

Mitigating Assay Interference

To ensure that the observed activity is specific, it is crucial to perform counter-screens and orthogonal assays.[1]

Recommended Counter-Screens:

  • Luciferase Inhibition Assay: If using a luciferase-based reporter assay, test 5-Phenyl-1H-imidazol-2-amine for direct inhibition of the luciferase enzyme.

  • Fluorescence Interference Assay: If using a fluorescence-based readout, assess the compound for intrinsic fluorescence or quenching properties at the excitation and emission wavelengths of the assay.

  • Aggregation Assay: Use dynamic light scattering (DLS) or a detergent-based counter-screen to determine if the compound forms aggregates at the concentrations used in the assay.

Conclusion: A Commitment to Scientific Rigor

Ensuring the reproducibility of biological assays involving small molecules like 5-Phenyl-1H-imidazol-2-amine is not merely a technical exercise but a fundamental aspect of scientific integrity. By understanding the physicochemical properties of the compound, implementing rigorous quality control, designing robust and self-validating assays, and being vigilant for potential assay artifacts, researchers can significantly enhance the reliability and impact of their findings. This commitment to meticulous experimental practice is essential for the successful translation of basic research into tangible therapeutic advances.

References

  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • Stanbery, L., & Matson, J. S. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Drug Design, Development and Therapy, 11, 2735–2745. [Link]

  • Kambach, C., et al. (2020). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Toxicology, 2, 586159. [Link]

  • In Vitro Technologies. (2023, September 27). How do you ensure robust, reliable, and reproducible results? Retrieved from [Link]

  • Society for Laboratory Automation and Screening. (2021, November 24). Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline. Retrieved from [Link]

  • American Laboratory. (2008, December 5). Achieving Consistency and Reproducibility in Cell-Based Research. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4968. [Link]

  • Papafotika, A., et al. (2026, January 16). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • Al-Ostoot, F. H., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Future Journal of Pharmaceutical Sciences, 7(1), 1-20. [Link]

  • National Center for Biotechnology Information. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Retrieved from [Link]

  • Moravek, Inc. (n.d.). 4 Factors That Can Affect Sample Purity Test Results. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved from [Link]

  • National Institutes of Health. (2024, January 8). Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease. Retrieved from [Link]

  • Insights.bio. (n.d.). Understanding and managing sources of variability in cell measurements. Retrieved from [Link]

  • Yahyazadeh, A., & Habibi, F. (2007). Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl-1H-imidazole-4-carbonitriles. E-Journal of Chemistry, 4(3), 372-375. [Link]

  • Pastor, I. M., & Yus, M. (2009). Bioactive N-Phenylimidazole Derivatives. Current Chemical Biology, 3(3), 385-408. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Retrieved from [Link]

  • Miles, Z. D., et al. (2022). Augmenting Anti-Cancer Natural Products with a Small Molecule Adjuvant. Marine Drugs, 20(10), 619. [Link]

  • Eke, C., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(15), 5800. [Link]

  • Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6). [Link]

  • ResearchGate. (2022, September 30). Overview on Biological Activities of Imidazole Derivatives. Retrieved from [Link]

  • Medikamenter QS. (2025, July 30). Understanding Assay, Purity, and Potency in Analytical Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, March 22). Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs. Retrieved from [Link]

  • BPI. (2020, February 7). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Future Journal of Pharmaceutical Sciences, 7(1), 1-20. [Link]

  • MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Retrieved from [Link]

  • Neuroquantology. (2020). 1- (substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

  • National Institutes of Health. (2024, November 14). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Retrieved from [Link]

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Benchmarking Guide: 5-Phenyl-1H-imidazol-2-amine (2-AI) as a Biofilm Dispersal Adjuvant

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Paradigm Shift: 5-Phenyl-1H-imidazol-2-amine (and its 2-aminoimidazole, or 2-AI, derivatives) represents a departure from traditional bactericidal strategies. Unlike Standard-of-Care (SOC) antibiotics that target essential cell viability processes (cell wall synthesis, protein translation), this compound functions as a Response Regulator (RR) Inhibitor .

Core Value Proposition: It does not kill bacteria directly; it "blinds" them. By inhibiting the Two-Component Systems (TCS) responsible for biofilm maintenance, it forces bacteria into a planktonic state, resensitizing multidrug-resistant (MDR) strains to conventional antibiotics.

Benchmarking Context:

  • Primary Role: Biofilm Dispersal Agent / Antibiotic Adjuvant.

  • Comparator: SOC Antibiotic Monotherapy (e.g., Tobramycin, Vancomycin).

  • Key Metric: Minimum Biofilm Eradication Concentration (MBEC) and Fractional Inhibitory Concentration Index (FICI).

Part 2: Mechanism of Action (MOA) Benchmarking

SOC vs. 5-Phenyl-1H-imidazol-2-amine

Standard antibiotics fail against biofilms because the exopolysaccharide (EPS) matrix acts as a diffusion barrier and bacteria within the biofilm enter a dormant, metabolically inactive state. 5-Phenyl-1H-imidazol-2-amine targets the signaling pathways that maintain this state.

Mechanistic Pathway: The compound intercepts the bacterial Two-Component System (TCS). It binds to Response Regulators (like BfmR in A. baumannii or AlgR in P. aeruginosa), preventing the transcriptional activation of biofilm-associated genes.

TCS_Inhibition cluster_0 Bacterial Cell Membrane Signal Environmental Signal (Stress/Quorum) HK Histidine Kinase (Sensor) Signal->HK Activation RR Response Regulator (Inactive) HK->RR Phosphotransfer RR_P Response Regulator (Phosphorylated) RR->RR_P Activation Planktonic Planktonic State (Antibiotic Susceptible) RR->Planktonic Inhibition of TCS DNA Biofilm Gene Promoters RR_P->DNA Binding 2 2 AI 5-Phenyl-1H-imidazol-2-amine (Inhibitor) AI->RR Allosteric Binding AI->RR_P Displacement Biofilm Biofilm Formation & Maintenance DNA->Biofilm Transcription

Caption: Figure 1. Mechanism of Action. The 2-AI scaffold (black hexagon) binds to Response Regulators, decoupling the environmental sensing from biofilm gene transcription, forcing bacteria into a susceptible planktonic state.

Part 3: Comparative Performance Data

The following data summarizes the performance of 5-Phenyl-1H-imidazol-2-amine derivatives when used in combination with SOC antibiotics against MDR pathogens.

Table 1: Potency & Synergy Profile (Biofilm Eradication)
MetricSOC Alone (e.g., Tobramycin)SOC + 5-Phenyl-1H-imidazol-2-amineOutcome
Bactericidal Activity (MIC) High (0.5 - 2 µg/mL)UnchangedNon-biocidal: 2-AI does not kill, reducing selective pressure for resistance.
Biofilm Eradication (MBEC) >1024 µg/mL (Ineffective)4 - 16 µg/mLResensitization: >100-fold reduction in antibiotic concentration required to clear biofilm.
Synergy (FICI Score) N/A< 0.5Synergistic: The combination is far more potent than the sum of its parts.
Toxicity (Mammalian) Varies (Nephrotoxicity risks)Low CytotoxicitySafety: 2-AI scaffolds generally show low toxicity to keratinocytes (e.g., HaCaT cells).

Key Insight: In isolation, 5-Phenyl-1H-imidazol-2-amine has a high MIC (often >200 µM), meaning it is a poor antibiotic. However, its value lies in reducing the MBEC of the partner drug by orders of magnitude.

Part 4: Experimental Protocols

To validate these claims in your own facility, follow these standardized protocols. These are designed to differentiate "killing" (antibiotic effect) from "dispersal" (2-AI effect).

Protocol A: Crystal Violet Biofilm Inhibition Assay

Objective: Quantify the compound's ability to prevent biofilm mass accumulation.

  • Culture Prep: Grow P. aeruginosa (PAO1) or S. aureus (MRSA) overnight in LB media. Dilute to OD600 = 0.01.

  • Plating: Add 100 µL of bacterial suspension to 96-well PVC microtiter plates.

  • Treatment:

    • Control: Media only.

    • Test: Add 5-Phenyl-1H-imidazol-2-amine (Gradient: 0, 10, 50, 100, 200 µM).

  • Incubation: Static incubation at 37°C for 24 hours.

  • Staining:

    • Discard planktonic media gently.

    • Wash 2x with water.

    • Stain with 0.1% Crystal Violet (CV) for 15 mins.

    • Solubilize CV with 30% acetic acid.

  • Readout: Measure Absorbance at 590 nm.

    • Success Criterion: >50% reduction in A590 compared to control.

Protocol B: Checkerboard Synergy Assay (FICI Calculation)

Objective: Prove that the 2-AI scaffold resensitizes bacteria to the SOC antibiotic.

  • Matrix Setup: Use a 96-well plate.

    • X-axis: SOC Antibiotic (2-fold serial dilution).

    • Y-axis: 5-Phenyl-1H-imidazol-2-amine (2-fold serial dilution).

  • Inoculation: Add bacterial suspension (10^5 CFU/mL) to all wells.

  • Incubation: 18-24 hours at 37°C.

  • Calculation: Determine the Fractional Inhibitory Concentration Index (FICI).

    
    
    
    • Interpretation: FICI ≤ 0.5 indicates Synergy .

Workflow Start Start: Bacterial Culture (OD600 = 0.01) Split Split into Treatment Groups Start->Split Group1 Group A: SOC Antibiotic Only (Control) Split->Group1 Group2 Group B: SOC + 2-AI Scaffold (Test) Split->Group2 Incubate Incubate 24h @ 37°C (Static) Group1->Incubate Group2->Incubate Wash Wash & Stain (Crystal Violet) Incubate->Wash Analysis Calculate Biofilm Mass (% Inhibition) Wash->Analysis

Caption: Figure 2. Experimental workflow for validating biofilm inhibition efficacy.

Part 5: Critical Analysis & Limitations

1. Structure-Activity Relationship (SAR) Sensitivity: The unsubstituted 5-phenyl-1H-imidazol-2-amine is a "core scaffold." Experimental data suggests that N-alkylation (e.g., adding a butyl or heptyl chain to the exocyclic amine) significantly enhances biofilm dispersal potency by increasing membrane permeability. When benchmarking, ensure you are comparing the specific derivative relevant to your target.

2. Spectrum of Activity: While highly effective against Gram-negative proteobacteria (P. aeruginosa, A. baumannii) and Gram-positive S. aureus, efficacy diminishes against species that do not rely heavily on TCS for biofilm maintenance.

3. Toxicity vs. Potency: While the phenyl-imidazole core is generally non-toxic, highly lipophilic derivatives can exhibit hemolytic activity. Always run a parallel MTT assay on HEK293 or HaCaT cells to establish a Selectivity Index (SI).

References

  • Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Enhancing the anti-biofilm activity of 5-aryl-2-aminoimidazoles through nature inspired dimerisation. Source: PubMed URL:[Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (Structural Analog Data) Source: MDPI Molbank URL:[Link][1][2]

  • Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. Source: National Institutes of Health (NIH) URL:[Link]

  • Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors. Source: PubMed URL:[Link]

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Safety Operating Guide

Personal protective equipment for handling 5-Phenyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide provides immediate, field-validated safety protocols for handling 5-Phenyl-1H-imidazol-2-amine (CAS: 6775-40-2). It is designed for researchers requiring actionable logistics beyond the standard Safety Data Sheet (SDS).

PART 1: EXECUTIVE SAFETY SUMMARY (Immediate Action)

Parameter Critical Data
CAS Number 6775-40-2
Chemical Structure Imidazole ring substituted with a phenyl group (C5) and an amine (C2).[1]
Primary Hazards Acute Toxicity (Oral) , Skin Irritation , Serious Eye Irritation .[2][3]
Hidden Risk As an aromatic amine/imidazole derivative, this compound possesses structural similarities to known mutagens (e.g., PhIP). Treat as a potential genotoxin.
Containment Level OEB 3 (Occupational Exposure Band 3) equivalent recommended due to bioactive potential.
Fire Hazard Emits toxic Nitrogen Oxides (NOx) upon thermal decomposition.
Emergency Response Protocol (The "Crash Card")
  • In Case of Skin Contact: Do NOT use solvent/alcohol washes (increases transdermal absorption). Wash with granular soap and tepid water for 15 minutes.

  • In Case of Eye Contact: Flush immediately.[4][5][6][7][8] The amine functionality makes this compound basic; corneal damage can occur rapidly.

  • Spill Cleanup: Do not dry sweep. Dampen with water or use a HEPA vacuum to prevent aerosolization.

PART 2: HAZARD ARCHITECTURE & PPE MATRIX

The "Why" Behind the Gear: Structural Risk Analysis

Standard lab safety often treats all white powders the same. However, 5-Phenyl-1H-imidazol-2-amine presents specific risks due to its amino-imidazole moiety .

  • Transdermal Bioavailability: The lipophilic phenyl ring facilitates skin penetration, while the imidazole ring allows water solubility in biological fluids. This "amphiphilic" nature means it can cross dermal barriers easily.

  • Glove Permeation: Aromatic amines are notorious for permeating standard disposable nitrile gloves. While specific breakthrough data for this CAS is rare, structural analogs (like aniline) show breakthrough in <10 minutes for thin nitrile.

PPE Selection Matrix

Standard "Blue Nitrile" gloves are insufficient for prolonged handling of this substance in solution.

Task Respiratory Protection Hand Protection Body/Eye Defense
Solid Weighing (<100 mg)Fume hood or N95 MaskDouble Nitrile (Outer: 5 mil, Inner: 4 mil)Lab coat, Safety Goggles (ANSI Z87.1)
Stock Solution Prep (>100 mg)Chemical Fume Hood (Required)Double Nitrile (Change outer glove every 15 mins)Lab coat, Safety Goggles, Sleeve Covers
Spill Cleanup P100 Half-Face RespiratorLaminate Film (Silver Shield) or Butyl RubberTyvek Coveralls, Face Shield
Visual Logic: PPE Decision Tree

The following diagram illustrates the decision logic for selecting PPE based on the state of matter and operation scale.

PPE_Decision_Tree Start Handling 5-Phenyl-1H-imidazol-2-amine State State of Matter? Start->State Solid Dry Solid / Powder State->Solid Liquid Dissolved in Organic Solvent (DMSO/Methanol) State->Liquid Quantity Quantity? Solid->Quantity SolventRisk Solvent Permeation Risk Liquid->SolventRisk SmallScale < 100 mg Quantity->SmallScale LargeScale > 100 mg Quantity->LargeScale Action_Small PPE: Double Nitrile + N95 Containment: Balance Enclosure SmallScale->Action_Small Action_Large PPE: Double Nitrile + Sleeve Covers Containment: Fume Hood LargeScale->Action_Large Action_Liquid PPE: Laminate/Barrier Gloves (Nitrile degrades rapidly) Containment: Fume Hood SolventRisk->Action_Liquid DMSO facilitates skin absorption

Caption: Decision logic for PPE selection based on physical state and scale. Note the escalation to laminate gloves when solvents are involved.

PART 3: OPERATIONAL PROTOCOLS

Weighing & Solubilization

The Risk: Static electricity can cause this fine powder to "jump," creating invisible surface contamination.

Protocol:

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat before contact.

  • The "Well" Technique: Do not weigh directly onto a flat boat. Use a deep vessel or a pre-tared vial to minimize air current disturbance.

  • Solvent Choice:

    • Preferred: DMSO or Methanol.

    • Caution: When dissolved in DMSO, the compound's skin permeability increases 10-100x. Never touch the outside of a DMSO vial containing this compound with single gloves.

Reaction Setup

The Risk: Imidazoles are nucleophilic. In acidic environments, they form salts; in basic environments, they can react with electrophiles.

Protocol:

  • Glassware: Use silanized glassware if working at nanomolar concentrations to prevent adsorption to the glass surface (common with amino-imidazoles).

  • Temperature: If heating >50°C, use a closed system (pressure vial) or a reflux condenser with a scrubber. Do not vent directly to the hood atmosphere if the reaction volume is >50mL.

PART 4: DISPOSAL & DECONTAMINATION[10]

Disposal of phenyl-imidazole compounds requires segregation from oxidizers to prevent exothermic decomposition.

Waste Stream Logic[9]
  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Toxic Organic Solid." Do not mix with strong oxidizers (e.g., permanganates, nitrates).

  • Liquid Waste:

    • Halogenated:[9] No (unless dissolved in DCM/Chloroform).

    • Non-Halogenated: Yes (if dissolved in MeOH/DMSO).

  • Decontamination Solution:

    • Use a 10% Bleach (Sodium Hypochlorite) solution followed by a water rinse. The hypochlorite oxidizes the amine and imidazole ring, degrading the bioactive structure.

    • Wait Time: Allow bleach to sit on contaminated surfaces for 10 minutes before wiping.

Waste_Disposal Waste Waste Material Type Type? Waste->Type Solid Solid / Wipes Type->Solid Liquid Liquid Solution Type->Liquid Bin_Solid Bin: Toxic Solid Organic (Incineration) Solid->Bin_Solid Solvent Solvent Base? Liquid->Solvent Halo DCM / Chloroform Solvent->Halo NonHalo DMSO / Methanol Solvent->NonHalo Bin_Halo Bin: Halogenated Organic (High Temp Incineration) Halo->Bin_Halo Bin_NonHalo Bin: Non-Halogenated Organic (Fuel Blending) NonHalo->Bin_NonHalo

Caption: Waste segregation workflow ensuring compliance with environmental incineration standards.

References

  • Sigma-Aldrich. (n.d.).[10] 5-Phenyl-1H-imidazol-2-amine CAS 6775-40-2 Product Detail. Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-Amino-5-phenylimidazole. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Aromatic Amines Handling Guidelines. Retrieved from

  • Fisher Scientific. (n.d.). Safety Data Sheet: Imidazole Derivatives. Retrieved from

  • Vo, E., & Berardinelli, S. P. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves. American Industrial Hygiene Association Journal. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.